Avanbulin
Description
a microtubule-destabilizing agent with antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFOZQQVTWFMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
798577-91-0 | |
| Record name | Avanbulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVANBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Avanbulin's Mechanism of Action in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Avanbulin (also known as BAL27862) is a novel, potent, small molecule microtubule-targeting agent (MTA) that has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including those resistant to conventional chemotherapies.[1][2] Its water-soluble lysine prodrug, Listhis compound (BAL101553), facilitates clinical development through oral and intravenous administration.[1][2][3] This document provides a detailed technical overview of this compound's core mechanism of action, focusing on its interaction with tubulin, the downstream cellular consequences, and relevant experimental data. The primary mechanism involves binding to the colchicine site on tubulin, leading to microtubule destabilization, activation of the spindle assembly checkpoint, mitotic arrest, and subsequent apoptotic cell death.[1][2][4][5]
Core Mechanism of Action: Microtubule Destabilization
Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][6] Their dynamic nature, characterized by rapid polymerization and depolymerization, is a key vulnerability in proliferating cancer cells, making them an attractive therapeutic target.[6][7][8]
This compound exerts its anti-cancer effects by directly interfering with this process.
-
Binding to the Colchicine Site: Unlike other major classes of MTAs such as taxanes (stabilizers) or vinca alkaloids (destabilizers that bind to a different site), this compound uniquely binds to the colchicine site on β-tubulin.[1][2][4] This interaction is potent, with a high affinity for unassembled tubulin heterodimers.[4][9] This distinct binding site may underlie its activity in tumor models that have developed resistance to other MTAs.[1][2]
-
Inhibition of Microtubule Assembly: By occupying the colchicine-binding pocket, this compound prevents the conformational changes in tubulin dimers that are necessary for polymerization. This potently inhibits the assembly of microtubules, shifting the dynamic equilibrium towards depolymerization and leading to a net loss of microtubule structures.[2][4][9]
References
- 1. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Tubulin inhibitor | Probechem Biochemicals [probechem.com]
- 5. Glioblastoma Foundation® Acquires Drug Listhis compound - Glioblastoma Foundation [glioblastomafoundation.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Avanbulin (BAL27862): A Technical Guide to its Discovery, Mechanism, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanbulin (BAL27862) is a novel, synthetic small molecule that has demonstrated significant potential as a microtubule-targeting agent for cancer therapy. Discovered through high-throughput screening, this compound exhibits potent antitumor activity across a range of cancer models, including those resistant to conventional microtubule inhibitors like taxanes and vinca alkaloids. This technical guide provides an in-depth overview of the discovery, mechanism of action, and, where publicly available, the synthesis of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Discovery and Development
This compound was identified through the optimization of initial hits from high-throughput screening campaigns aimed at discovering novel compounds with distinct effects on microtubule organization.[1] Its development was driven by the need for new microtubule-targeting agents that could overcome the common mechanisms of drug resistance. The subsequent development of a water-soluble lysine prodrug, Listhis compound (BAL101553), has facilitated both oral and intravenous administration in clinical settings.[2][3]
Mechanism of Action
This compound functions as a microtubule-destabilizing agent by binding to the colchicine site on the β-tubulin subunit of the αβ-tubulin heterodimer.[4][5] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cell cycle regulatory mechanism.[6]
Activation of the SAC in response to this compound-induced microtubule disruption prevents the cell from progressing from metaphase to anaphase, ultimately leading to G2/M cell cycle arrest and subsequent apoptosis (programmed cell death).[7][8] A key feature of this compound is its ability to remain effective in cancer cells that have developed resistance to other microtubule-targeting drugs that bind to the taxane or vinca alkaloid sites.[9]
Signaling Pathway: this compound-Induced Spindle Assembly Checkpoint Activation
Caption: this compound's mechanism of action leading to Spindle Assembly Checkpoint activation and apoptosis.
Synthesis of this compound (BAL27862)
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound (BAL27862).
Table 1: In Vitro Biological Activity of this compound (BAL27862)
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Tubulin Polymerization) | 1.4 µM | Purified tubulin | [5] |
| Kd (Tubulin Binding) | 244 nM | Unassembled tubulin | [5] |
| Median IC50 (Cell Growth Inhibition) | 11 nM | 26 DLBCL cell lines | [2] |
| Median Relative IC50 (Cell Growth Inhibition) | 13.8 nM | 23 tumor cell lines |
Table 2: this compound (BAL27862) Activity in Specific Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| ABC-DLBCL (Median) | Diffuse Large B-cell Lymphoma | 10 | 72 | [2] |
| GCB-DLBCL (Median) | Diffuse Large B-cell Lymphoma | 12 | 72 | [2] |
| HeLa | Cervical Cancer | - | - | |
| HCT116 | Colon Cancer | - | - | |
| RD | Rhabdomyosarcoma | Part of 23 cell lines | 96 | |
| TC-71 | Ewing's Sarcoma | Part of 23 cell lines | 96 | |
| SJ-GBM2 | Glioblastoma | Part of 23 cell lines | 96 | |
| NB-1643 | Neuroblastoma | Part of 23 cell lines | 96 |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
Workflow Diagram
Caption: Workflow for a typical tubulin polymerization assay.
Methodology:
-
Reagents:
-
Purified tubulin protein (>97% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound (BAL27862) dissolved in a suitable solvent (e.g., DMSO)
-
Control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin protein in General Tubulin Buffer.
-
Add various concentrations of this compound or control compounds to the reaction mixture.
-
Incubate on ice for a short period.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the mixture to a pre-warmed 37°C spectrophotometer or microplate reader.
-
Monitor the change in absorbance at 340 or 350 nm over time (typically 30-60 minutes). An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance as a function of time to generate polymerization curves.
-
The initial rate of polymerization and the maximum absorbance reached are used to quantify the effect of the compound.
-
The concentration of this compound that inhibits tubulin polymerization by 50% (IC50) can be calculated from a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram
References
- 1. banglajol.info [banglajol.info]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. 4-Amino-2-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | Tubulin inhibitor | Probechem Biochemicals [probechem.com]
- 8. 3-Amino-6-bromopyridine | 13534-97-9 | Benchchem [benchchem.com]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Avanbulin's Interaction with Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of avanbulin to tubulin, a critical interaction for its mechanism as a microtubule-targeting agent. This compound (also known as BAL27862) is a potent, synthetic small molecule that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1] Its unique properties make it a subject of significant interest in oncology research and drug development. Listhis compound (BAL101553) is the water-soluble lysine prodrug of this compound.[1][2]
The Tubulin Binding Site of this compound
This compound is distinguished by its specific interaction with the colchicine binding site on the β-tubulin subunit.[2][3][4] This site is a well-established target for microtubule-destabilizing agents.[5] By occupying this pocket, this compound prevents the tubulin dimers from polymerizing into microtubules.[2] This mode of action is noteworthy because it differs from other major classes of microtubule-targeting agents, such as taxanes (which stabilize microtubules) and vinca alkaloids (which bind to a different site on β-tubulin).[1][3]
The unique binding site of this compound may confer activity against tumor cells that have developed resistance to other microtubule-targeting agents through mechanisms like tubulin mutations or overexpression of efflux pumps like P-glycoprotein (MDR1).[3][6]
Binding Affinity and Inhibitory Concentrations
The affinity of this compound for tubulin and its efficacy in inhibiting microtubule formation have been quantified in preclinical studies. These values are crucial for understanding its potency and for comparing it with other compounds.
| Parameter | Value | Description |
| Apparent Dissociation Constant (Kd) | 244 nM | Measures the binding affinity of this compound to tubulin. A lower Kd indicates a stronger binding affinity.[4] |
| Tubulin Assembly Inhibition (IC50) | 1.4 µM | The concentration of this compound required to inhibit tubulin polymerization by 50% in vitro at 37°C.[4] |
| Median Relative Cytotoxicity (IC50) | ~10-13.8 nM | The median concentration of this compound required to inhibit the growth of various tumor cell lines by 50% over 72-96 hours.[3][4] |
Mechanism of Action: From Tubulin Binding to Apoptosis
This compound's therapeutic effect is a direct consequence of its interaction with tubulin. The process can be summarized in the following key steps:
-
Binding to Tubulin: this compound binds to the colchicine site on β-tubulin heterodimers.[2]
-
Inhibition of Polymerization: This binding event prevents the assembly of tubulin dimers into microtubules, leading to a net destabilization and depolymerization of the microtubule network.[3]
-
Spindle Assembly Checkpoint Activation: The disruption of microtubule dynamics, particularly during mitosis, activates the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial cellular surveillance mechanism that ensures proper chromosome segregation.
-
Mitotic Arrest: The activated SAC halts the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis with a defective mitotic spindle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
The antitumor activity of this compound and its prodrug listhis compound may be enhanced in tumors with high expression of the microtubule-associated protein, End-binding protein 1 (EB1).[3]
References
- 1. Optimizing an effective combination of the new microtubule-targeting agent listhis compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Avanbulin Treatment in Cell Culture: Application Notes for Researchers
Avanbulin (BAL27862) is a potent, small molecule, microtubule-destabilizing agent that binds to the colchicine site of tubulin. This binding inhibits tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] These characteristics make this compound a compound of significant interest for cancer research and drug development. Its prodrug, Listhis compound (BAL101553), is a more soluble formulation currently under clinical investigation.[3]
This document provides detailed application notes and protocols for the use of this compound in a cell culture setting, designed for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, including those resistant to other microtubule-targeting agents.[2] The half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| 26 DLBCL Cell Lines (Median) | Diffuse Large B-Cell Lymphoma | 11 | 72 |
| ABC-DLBCL Subtype (Median) | Diffuse Large B-Cell Lymphoma | 10 | 72 |
| GCB-DLBCL Subtype (Median) | Diffuse Large B-Cell Lymphoma | 12 | 72 |
| HTB-26 | Breast Cancer | 10 - 50 µM (Note: High concentration, verify source) | Not Specified |
| PC-3 | Pancreatic Cancer | 10 - 50 µM (Note: High concentration, verify source) | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM (Note: High concentration, verify source) | Not Specified |
| HCT116 | Colorectal Cancer | 22.4 µM (Note: High concentration, verify source) | Not Specified |
| MDA-MB-231 | Breast Cancer | 11.90 ± 2.6 µM (Note: High concentration, verify source) | Not Specified |
| T47D | Breast Cancer | 2.20 ± 1.5 µM (Note: High concentration, verify source) | Not Specified |
| MCF-7 | Breast Cancer | 3.03 ± 1.5 µM (Note: High concentration, verify source) | Not Specified |
Signaling Pathway and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its cytotoxic effects by interfering with microtubule dynamics. It binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Experimental Workflow: Cell Viability Assay (MTT)
This workflow outlines the key steps for assessing the effect of this compound on cell viability using an MTT assay.
Figure 2. General workflow for an MTT-based cell viability assay.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (BAL27862) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO but not in water.
-
To prepare a 10 mM stock solution, dissolve 3.874 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (months) or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A starting concentration range of 1 nM to 1 µM is recommended.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 20 nM and 40 nM) for a specified duration (e.g., 24 or 48 hours).[1] Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the stained cells to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by PI staining and flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for a specific time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (usually FL2 or FL3).
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.[1]
-
Immunofluorescence Staining of Microtubules
This protocol provides a general method for visualizing the effects of this compound on the microtubule network.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound stock solution
-
Pre-warmed microtubule-stabilizing buffer (e.g., PEM buffer: 80 mM PIPES, 5 mM EGTA, 2 mM MgCl2, pH 6.8)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with an effective concentration of this compound (e.g., in the low nanomolar range) for a suitable duration (e.g., 6-24 hours) to observe microtubule disruption.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed microtubule-stabilizing buffer.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Untreated cells should display a well-defined filamentous microtubule network, while this compound-treated cells are expected to show a diffuse, depolymerized tubulin staining.
-
References
- 1. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Cancer Therapy with BAL101553: A Soluble Prodrug of the Microtubule Disruptor BAL27862 [synapse.patsnap.com]
Application Notes and Protocols for Avanbulin in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanbulin (also known as BAL27862) is a novel, potent, and orally bioavailable small molecule that acts as a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, activation of the spindle assembly checkpoint (SAC), cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1] Its unique binding site and mechanism of action make it effective even in tumor models resistant to other microtubule-targeting agents like taxanes and vinca alkaloids. Listhis compound (BAL101553) is a water-soluble lysine prodrug of this compound, designed to improve its pharmaceutical properties for clinical development.[2][3] In preclinical studies, both this compound and listhis compound have demonstrated significant antitumor activity in a variety of cancer models, including glioblastoma and lymphoma.[4][5]
These application notes provide a comprehensive overview of the use of this compound and its prodrug listhis compound in in vivo animal studies, with a focus on dosage, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: Microtubule Destabilization and Spindle Assembly Checkpoint Activation
This compound exerts its anti-cancer effects by targeting the fundamental process of cell division.
-
Binding to Tubulin: this compound binds to the colchicine-binding site on β-tubulin subunits.[1]
-
Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle.
-
Activation of the Spindle Assembly Checkpoint (SAC): The disruption of microtubule dynamics and the presence of unattached kinetochores activate the SAC, a critical cell cycle checkpoint that ensures proper chromosome segregation.[6][7][8]
-
Mitotic Arrest: Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the cell from proceeding from metaphase to anaphase and causing cell cycle arrest in the G2/M phase.[6][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathway Diagram
Caption: this compound's mechanism of action leading to apoptosis.
In VivoAnimal Studies: Dosage and Efficacy
The following table summarizes quantitative data from a key preclinical study using the prodrug listhis compound in an orthotopic glioblastoma patient-derived xenograft (PDX) mouse model. Listhis compound is readily converted to this compound in vivo.
| Compound | Animal Model | Tumor Model | Dosage and Administration | Treatment Group (Median Survival) | Vehicle Control (Median Survival) | Reference |
| Listhis compound (BAL101553) | Nude Mice | Orthotopic Glioblastoma PDX (GBM39) | 30 mg/kg, daily, oral gavage | 502 days | 249 days | [2][9][10] |
| Listhis compound (BAL101553) | Nude Mice | Orthotopic Glioblastoma PDX (GBM26) | 30 mg/kg, daily, oral gavage | 172 days | 121 days | [2][10] |
| Listhis compound (BAL101553) | Nude Mice | Orthotopic Glioblastoma PDX (GBM6) | 30 mg/kg, daily, oral gavage | 90 days | 69 days | [2][10] |
Experimental Protocols
Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice, which closely mimics human brain tumors.[11][12][13][14]
Materials:
-
Patient-derived glioblastoma cells
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Stereotactic frame for small animals
-
Anesthesia machine with isoflurane
-
Micro-syringe (e.g., Hamilton syringe)
-
Surgical tools (scalpel, forceps, drill)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Buprenorphine (analgesic)
-
Betadine and 70% ethanol
Procedure:
-
Cell Preparation: Culture and harvest patient-derived glioblastoma cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the scalp and secure the mouse in the stereotactic frame.
-
Surgical Procedure:
-
Administer a pre-operative analgesic (e.g., buprenorphine).
-
Disinfect the surgical area with Betadine and 70% ethanol.
-
Make a small incision in the scalp to expose the skull.
-
Using the stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
-
Slowly lower the micro-syringe needle to the target depth.
-
Inject 2-5 µL of the cell suspension over several minutes to avoid backflow.
-
Slowly retract the needle and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
-
Post-operative Care: Monitor the mice daily for any signs of distress or neurological symptoms. Provide post-operative analgesia as needed. Tumor growth can be monitored by bioluminescence imaging (if using luciferase-expressing cells) or MRI.
Drug Administration Protocols
This is a common method for administering oral drugs with precise dosages.
Materials:
-
Listhis compound (or this compound formulated for oral delivery)
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (flexible or rigid with a ball tip)
-
Syringes
Procedure:
-
Preparation: Prepare the drug solution or suspension at the desired concentration.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
-
Drug Administration: Once the needle is in the correct position, slowly administer the drug solution.
-
Post-administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
IV administration is typically performed via the lateral tail vein.
Materials:
-
This compound or Listhis compound formulated for IV injection
-
Vehicle (e.g., sterile saline)
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles
-
Syringes
-
70% ethanol
Procedure:
-
Preparation: Prepare the drug solution in a sterile vehicle.
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Injection:
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly inject the drug solution. If swelling occurs at the injection site, the needle is not in the vein.
-
-
Post-injection: Gently remove the needle and apply pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor.
Experimental Workflow Diagram
Caption: Workflow for in vivo animal studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of listhis compound—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Enhancing Cancer Therapy with BAL101553: A Soluble Prodrug of the Microtubule Disruptor BAL27862 [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling dynamics in the spindle checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayo.edu [mayo.edu]
- 10. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of listhis compound-a novel tumor checkpoint controller targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Orthotopic GBM Xenograft Models [bio-protocol.org]
- 14. Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development [mdpi.com]
Application Notes and Protocols for the Preclinical Use of Avanbulin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Avanbulin (also known as BAL27862), a novel microtubule-targeting agent, in combination with other standard-of-care chemotherapy drugs. This compound's unique mechanism of action as a microtubule destabilizer that binds to the colchicine site on tubulin presents a compelling rationale for its use in combination regimens, particularly in tumors resistant to other classes of microtubule inhibitors like taxanes.[1][2]
Mechanism of Action and Rationale for Combination Therapy
This compound is a potent inhibitor of tubulin assembly, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.[3][4] Unlike taxanes (e.g., paclitaxel, docetaxel), which stabilize microtubules, or vinca alkaloids that bind to a different site on tubulin, this compound's interaction with the colchicine-binding site provides a distinct mechanism of action.[3] This makes it a promising candidate for overcoming resistance to other microtubule-targeting agents.[5][6]
The primary rationale for combining this compound with other chemotherapy agents includes:
-
Synergistic or Additive Effects: Combining drugs with different mechanisms of action can lead to enhanced tumor cell killing.
-
Overcoming Drug Resistance: this compound has shown activity in preclinical models resistant to taxanes.[2][6]
-
Potential for Dose Reduction: Synergistic interactions may allow for the use of lower, less toxic doses of each agent.
-
Targeting Different Phases of the Cell Cycle: Combining a G2/M phase inhibitor like this compound with drugs that act on other cell cycle phases can increase the overall efficacy.
Signaling Pathway of this compound-Induced Cell Death
References
- 1. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Inhibition of Bladder Cancer Cell Growth by Simultaneous Knockdown of Antiapoptotic Bcl-xL and Survivin in Combination with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Avanbulin in Glioblastoma Preclinical Models
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite a standard-of-care regimen involving surgery, radiation therapy (RT), and temozolomide (TMZ).[1][2] The development of novel therapeutic agents that can effectively cross the blood-brain barrier and overcome resistance mechanisms is a critical unmet need. Avanbulin (BAL27862) is a novel, synthetic microtubule-targeting agent (MTA) that represents a promising therapeutic candidate.[3] It is administered as a water-soluble lysine prodrug, Listhis compound (BAL101553), which demonstrates significant antitumor activity via both oral and intravenous routes.[3][4]
Unlike conventional MTAs such as taxanes or vinca alkaloids, this compound binds to the colchicine site on tubulin, leading to a distinct mechanism of microtubule disruption.[5][6] This interaction inhibits microtubule formation, activates the spindle assembly checkpoint, and consequently induces G2/M cell cycle arrest and apoptosis.[3][7] Notably, this compound has shown potent activity in preclinical models that are refractory to standard MTAs.[8][9] Preclinical studies have confirmed that listhis compound effectively penetrates the brain and extends survival in orthotopic GBM patient-derived xenograft (PDX) models, supporting its clinical investigation for glioblastoma.[1][10][11]
Quantitative Data Summary
The efficacy of listhis compound has been evaluated in numerous preclinical glioblastoma models, both as a monotherapy and in combination with standard-of-care treatments. The data consistently demonstrates a significant survival benefit.
Table 1: Efficacy of Listhis compound Monotherapy in Orthotopic IDH-wildtype GBM PDX Models
| PDX Line | Treatment | Median Survival (Days) | Control Median Survival (Days) | P-value | Citation |
|---|---|---|---|---|---|
| GBM12 | 30 mg/kg Listhis compound (daily, oral) | 31 | 23 | < 0.01 | [1] |
| GBM6 | 30 mg/kg Listhis compound (daily, oral) | 60 | 48 | < 0.01 |[1] |
Table 2: Efficacy of Listhis compound in Combination Therapy
| Model | Treatment Regimen | Outcome | Citation |
|---|---|---|---|
| GBM PDX Subset | Listhis compound concomitant with Radiation Therapy (RT) | Significant therapeutic benefits and survival extension. | [3] |
| GBM PDX | Continuous Listhis compound with RT/TMZ followed by adjuvant TMZ | Significant extension of survival. | [1][11] |
| GBM6 (EB1-high) | Long-term daily oral Listhis compound | Dramatic survival benefit and decreased tumor growth. |[12] |
Mechanism of Action & Signaling Pathways
This compound exerts its anti-tumor effects through a multi-faceted mechanism targeting tumor cell proliferation and the tumor microenvironment.
Caption: this compound's primary mechanism of action on microtubule dynamics.
This compound binds to tubulin at the colchicine site, which destabilizes microtubules and prevents their proper formation.[5] This disruption activates the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation.[3][6] The sustained activation of this checkpoint leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and tumor cell death.[3][7]
Caption: this compound's proposed anti-angiogenic mechanism of action.
Beyond its direct cytotoxic effects, this compound also impacts the tumor microenvironment. In preclinical models, it has been shown to inhibit the secretion of Vascular Endothelial Growth Factor (VEGF) from glioblastoma stem-like cells.[12] This reduction in VEGF prevents the migration of normal endothelial cells, thereby disrupting tumor vessel formation and targeting tumor vasculature.[8][12]
Caption: The role of EB1 as a potential response-predictive biomarker.
End-binding protein 1 (EB1) has emerged as a potential response-predictive biomarker for listhis compound.[8][13] EB1 is a protein that controls microtubule dynamics. Preclinical data suggests that high expression of EB1 in GBM tumors sensitizes microtubules to the action of this compound.[8] Listhis compound-treated mice with EB1-high tumors demonstrated significantly longer survival, indicating that EB1 status could be used to select patients most likely to benefit from therapy.[8][12]
Experimental Protocols
The following protocols are generalized methodologies based on published preclinical studies involving listhis compound in glioblastoma models.[1][3][11]
Protocol 1: Orthotopic Glioblastoma PDX Mouse Model
-
Animal Housing: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old. House in a sterile environment with ad libitum access to food and water.
-
PDX Tissue Preparation: Aseptically mince fresh patient-derived glioblastoma tumor tissue into small fragments (~1-2 mm³).
-
Anesthesia: Anesthetize the mouse using a standard protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Surgical Procedure:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Using a dental drill, create a small burr hole in the skull over the desired brain region (e.g., right frontal lobe).
-
Carefully insert a 2-3 mm³ PDX tumor fragment into the burr hole to a depth of approximately 4-5 mm.
-
Seal the burr hole with bone wax and close the scalp incision with surgical sutures or staples.
-
-
Post-Operative Care: Administer analgesics as required. Monitor the animals daily for signs of distress, neurological symptoms, and weight loss. Tumor growth is typically monitored via bioluminescence imaging (if cells are tagged) or until neurological symptoms appear.
Protocol 2: In Vivo Efficacy Study
-
Tumor Implantation: Establish orthotopic GBM PDX tumors as described in Protocol 1.
-
Randomization: Once tumors are established (e.g., confirmed by imaging or a set number of days post-implantation), randomize mice into treatment cohorts (typically n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution (e.g., sterile water or saline) on the same schedule as the treatment group.
-
Listhis compound Monotherapy: Administer listhis compound at a specified dose (e.g., 30 mg/kg) daily via oral gavage.[1]
-
Combination Therapy: Administer listhis compound in combination with standard-of-care, such as fractionated radiation (e.g., 2 Gy daily for 10 fractions) and/or temozolomide.[1]
-
-
Monitoring: Record animal body weight and clinical signs of toxicity daily.
-
Endpoint: The primary endpoint is overall survival. Euthanize mice upon reaching pre-defined humane endpoints, such as >20% body weight loss, severe neurological impairment, or inability to ambulate.
-
Data Analysis: Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Sample Preparation: At a pre-determined time point post-treatment, euthanize mice and immediately resect the intracranial tumors.
-
Single-Cell Suspension:
-
Mince the tumor tissue in cold PBS.
-
Digest the tissue using an enzymatic solution (e.g., collagenase/dispase) to dissociate cells.
-
Pass the cell suspension through a 70 µm cell strainer to remove clumps.
-
Lyse red blood cells using an ACK lysis buffer, if necessary.
-
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
Caption: Workflow for a preclinical efficacy study using GBM PDX models.
References
- 1. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of listhis compound—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing an effective combination of the new microtubule-targeting agent listhis compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase 1/2a dose-finding study and biomarker assessment of oral listhis compound in patients with high-grade glioma or glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Listhis compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of listhis compound-a novel tumor checkpoint controller targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Preclinical Efficacy Studies of Avanbulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanbulin (also known as BAL101553) is a novel microtubule-destabilizing agent that has shown promise in preclinical and clinical studies for the treatment of various cancers.[1][2] It functions by binding to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization.[1] This disruption of microtubule dynamics results in a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Beyond its direct cytotoxic effects on tumor cells, emerging evidence suggests that this compound can also modulate the tumor microenvironment, including effects on the tumor vasculature and potential interactions with the host immune system.[2][3] The efficacy of this compound may also be associated with the expression levels of end-binding protein 1 (EB1), a microtubule-associated protein.[2]
These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the efficacy of this compound. The protocols detailed below cover key in vitro and in vivo assays to characterize its mechanism of action, assess its anti-tumor activity, and investigate its impact on the tumor microenvironment and anti-tumor immunity.
Part 1: In Vitro Efficacy and Mechanism of Action
Determination of Cytotoxicity
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of this compound concentration.
| Cell Line | IC50 (nM) |
| Glioblastoma (e.g., U-87 MG) | Expected Value |
| Ovarian Cancer (e.g., OVCAR-3) | Expected Value |
| Non-Small Cell Lung Cancer (e.g., A549) | Expected Value |
| Breast Cancer (e.g., MDA-MB-231) | Expected Value |
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Expected Value | Expected Value | Expected Value |
| This compound (IC50) | Expected Value | Expected Value | Expected Value (Increase) |
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol: Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at IC50 concentration for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | Expected Value | Expected Value | Expected Value | Expected Value |
| This compound (IC50) | Expected Value (Decrease) | Expected Value (Increase) | Expected Value (Increase) | Expected Value |
Microtubule Dynamics
Objective: To visualize the effect of this compound on microtubule organization.
Protocol: Immunofluorescence Staining of α-tubulin
-
Cell Culture and Treatment: Grow cancer cells on coverslips and treat with this compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize the microtubule network using a fluorescence microscope.
Part 2: In Vivo Efficacy Studies
Xenograft Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (or its prodrug Listhis compound) orally or intravenously at various doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Excise tumors for further analysis.
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Expected Value | 0 |
| This compound (Dose 1) | Expected Value (Decrease) | Calculated Value |
| This compound (Dose 2) | Expected Value (Decrease) | Calculated Value |
Part 3: Investigation of Effects on the Tumor Microenvironment and Anti-Tumor Immunity
Analysis of the Tumor Microenvironment
Objective: To assess the impact of this compound on the cellular composition of the tumor microenvironment.
Protocol: Immunohistochemistry (IHC) / Immunofluorescence (IF)
-
Tissue Preparation: Fix excised tumors from the in vivo study in formalin and embed in paraffin.
-
Sectioning and Staining: Cut thin sections and perform IHC or IF staining for markers of interest, such as:
-
Angiogenesis: CD31
-
Immune Cell Infiltrates: CD4 (Helper T cells), CD8 (Cytotoxic T cells), F4/80 (Macrophages), CD11c (Dendritic Cells), NKp46 (NK cells).
-
-
Imaging and Quantification: Image the stained sections and quantify the density of positive cells in different tumor regions.
| Marker | Vehicle Control (Positive Cells/mm²) | This compound Treatment (Positive Cells/mm²) |
| CD31 | Expected Value | Expected Value (Decrease) |
| CD8 | Expected Value | Expected Value (Increase) |
| F4/80 | Expected Value | Expected Value (Increase/Decrease) |
Immune Cell Profiling
Objective: To perform a detailed analysis of immune cell populations within the tumor and spleen.
Protocol: Flow Cytometry of Tumor and Spleen Single-Cell Suspensions
-
Tissue Dissociation: Prepare single-cell suspensions from fresh tumor and spleen tissues from the in vivo study.
-
Antibody Staining: Stain the cells with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD19, NK1.1, CD11b, Gr-1, F4/80).
-
Flow Cytometry: Acquire and analyze the data using a flow cytometer to quantify the different immune cell populations.
| Immune Cell Population | Spleen (% of CD45+) - Vehicle | Spleen (% of CD45+) - this compound | Tumor (% of CD45+) - Vehicle | Tumor (% of CD45+) - this compound |
| CD8+ T cells | Expected Value | Expected Value (Increase) | Expected Value | Expected Value (Increase) |
| CD4+ T cells | Expected Value | Expected Value | Expected Value | Expected Value |
| Macrophages | Expected Value | Expected Value | Expected Value | Expected Value (Increase/Decrease) |
| NK cells | Expected Value | Expected Value (Increase) | Expected Value | Expected Value (Increase) |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound leading to anti-tumor immunity.
Caption: Experimental workflow for this compound efficacy studies.
References
- 1. Exploiting immune-dependent effects of microtubule-targeting agents to improve efficacy and tolerability of cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Spindle Assembly Checkpoint Using Avanbulin
Audience: Researchers, scientists, and drug development professionals.
Introduction Avanbulin (also known as BAL27862 or NPI-2358) is a potent, novel microtubule-targeting agent (MTA) that induces tumor cell death by modulating the spindle assembly checkpoint (SAC).[1] It is the active moiety of the water-soluble oral prodrug listhis compound (BAL101553).[1][2] Unlike many other MTAs that bind to the taxane or vinca alkaloid sites on tubulin, this compound binds to the colchicine site.[3][4][5] This distinct mechanism allows it to remain effective in cancer cells that have developed resistance to other MTAs.[4][6] this compound's ability to destabilize microtubules leads to the activation of the SAC, a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[7][8] This property makes this compound a valuable tool for studying the intricacies of the SAC, mitotic arrest, and subsequent cell fate decisions in cancer cells.
These application notes provide a summary of this compound's effects and detailed protocols for its use in studying the spindle assembly checkpoint.
Mechanism of Action: this compound and the Spindle Assembly Checkpoint
This compound exerts its anti-tumor effects by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin heterodimers into microtubules.[5][9][10] This leads to microtubule depolymerization and destabilization.[3][4]
During mitosis, the disruption of the mitotic spindle by this compound results in kinetochores that are not properly attached to spindle microtubules.[5][8] These unattached kinetochores serve as a signal to activate the Spindle Assembly Checkpoint (SAC).[8] The SAC is a signaling pathway that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[8] By inhibiting the APC/C, the SAC prevents the degradation of two key substrates: Cyclin B and Securin. The stabilization of these proteins arrests the cell in mitosis, preventing premature sister chromatid separation and providing time for the cell to potentially correct errors.[8] Prolonged mitotic arrest induced by agents like this compound ultimately triggers apoptotic cell death.[4][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Glioblastoma Foundation® Acquires Drug Listhis compound - Glioblastoma Foundation [glioblastomafoundation.org]
- 3. NPI-2358 is a tubulin-depolymerizing agent: in-vitro evidence for activity as a tumor vascular-disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimizing an effective combination of the new microtubule-targeting agent listhis compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Plinabulin | C19H20N4O2 | CID 9949641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avanbulin in Microtubule Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Avanbulin
This compound (also known as BAL27862) is a potent, synthetic small molecule that acts as a microtubule-destabilizing agent.[1] It binds to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[2][3] This disruption leads to the activation of the Spindle Assembly Checkpoint (SAC), causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in cancer cells.[4][5] Its unique properties, including activity in multidrug-resistant cell lines, make it a valuable tool for studying microtubule function and a promising candidate for cancer therapy.[6]
This document provides detailed application notes and protocols for utilizing this compound in microtubule research.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₇N₇O₂ | [7] |
| Molecular Weight | 387.39 g/mol | [7] |
| CAS Number | 798577-91-0 | [7] |
| Appearance | White to yellow solid | [3] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [5] |
| Storage | Store solid at -20°C for long-term (years) or 4°C for short-term (weeks). In solvent, store at -80°C for up to 6 months. | [3] |
Chemical Structure of this compound:
Source: PubChem CID 11176685[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Tubulin Interaction
| Parameter | Value | Description | Reference |
| IC₅₀ (Tubulin Polymerization) | 1.4 µM | Concentration of this compound that inhibits tubulin assembly by 50% at 37°C. | [3][5] |
| K_d_ (Tubulin Binding) | 244 nM | Apparent dissociation constant for this compound binding to tubulin. | [3] |
Table 2: Cellular Activity
| Parameter | Value | Cell Lines/Conditions | Reference |
| Median IC₅₀ (Cell Growth) | 11 nM | Across 26 Diffuse Large B-cell Lymphoma (DLBCL) cell lines after 72 hours. | [9] |
| Median Relative IC₅₀ | 13.8 nM | Across 23 different tumor cell lines after 96 hours. | [3] |
| Apoptosis Induction | 20 - 40 nM | Potent and rapid apoptosis induction observed in 15 out of 17 DLBCL cell lines. | [9] |
| G2/M Arrest | Observed at 24h | In 3 out of 4 DLBCL cell lines tested. | [4] |
Mechanism of Action
This compound exerts its biological effects through a well-defined mechanism involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Inhibition of Microtubule Polymerization and Spindle Assembly Checkpoint Activation
This compound binds to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[2][3] This destabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The presence of improperly attached kinetochores to the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[4] The SAC is mediated by proteins such as Mad2 and BubR1, which inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the onset of anaphase and leading to a prolonged mitotic arrest.[7][10]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. While the precise signaling cascade for this compound is still under detailed investigation, it is hypothesized to follow the canonical pathway for microtubule-targeting agents. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and programmed cell death.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole or Colchicine (positive control for inhibition)
-
Pre-warmed 96-well microplate (half-area, black, flat bottom for fluorescence)
-
Temperature-controlled microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin to 3 mg/ml in G-PEM buffer. Keep on ice.
-
Prepare a tubulin reaction mix by adding glycerol to a final concentration of 10%.
-
Prepare serial dilutions of this compound in G-PEM buffer. Also prepare positive and vehicle (DMSO) controls.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate at 37°C, add 10 µl of the diluted this compound, controls, or vehicle to respective wells.
-
To initiate the reaction, add 90 µl of the tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance/fluorescence as a function of time.
-
Determine the Vmax of polymerization for each concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting to a dose-response curve.[2]
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µl of the this compound dilutions, vehicle control (DMSO), and medium-only control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µl of MTT solution to each well (final concentration 0.5 mg/ml).
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
-
-
Solubilization and Measurement:
-
Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.[13]
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of this compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at 4°C for at least 30 minutes (or store at -20°C for later analysis).[14]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]
-
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.[2]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]
-
Troubleshooting
-
Low signal in tubulin polymerization assay: Ensure tubulin is fresh and properly reconstituted. Maintain a constant temperature of 37°C.
-
High background in MTT assay: Ensure complete removal of medium before adding solubilization solution. Use a reference wavelength to correct for background.
-
Cell clumping in flow cytometry: Gently vortex during fixation and resuspension steps. Pass cells through a cell strainer mesh if necessary.
-
Inconsistent staining in apoptosis assay: Perform staining on ice and analyze samples promptly after staining. Ensure proper compensation settings on the flow cytometer.
Conclusion
This compound is a powerful tool for investigating the role of microtubules in cellular processes. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies, from basic microtubule research to preclinical drug development. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to a deeper understanding of microtubule-dependent pathways and the development of novel cancer therapies.
References
- 1. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by paclitaxel via Bcl-2, Bax and caspases 3 and 9 activation in NB4 human leukaemia cells is not modulated by ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Assembly of the Mitotic Checkpoint Inhibitor BubR1-Cdc20 by Mad2-induced Functional Switch in Cdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cellular cartography: Towards an atlas of the neuronal microtubule cytoskeleton [frontiersin.org]
- 6. Mathematical modeling of the microtubule detyrosination/tyrosination cycle for cell-based drug screening design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint protein BubR1 acts synergistically with Mad2 to inhibit anaphase-promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.waocp.org [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous reduction of MAD2 and BUBR1 expression induces mitotic spindle alterations associated with p53 dependent cell cycle arrest and death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Avanbulin Sensitivity
Introduction
Avanbulin (also known as BAL27862) is a novel, potent microtubule-targeting agent (MTA) that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2] It is the active moiety of its water-soluble lysine prodrug, listhis compound (BAL101553).[2][3] this compound binds to the colchicine site on tubulin, leading to the destabilization of microtubules.[4][5] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, activating the spindle assembly checkpoint, which in turn causes cell cycle arrest in the G2/M phase and ultimately leads to apoptotic cell death.[1][2][5]
These application notes provide a comprehensive overview of key in vitro assays for screening and characterizing the sensitivity of cancer cells to this compound. The protocols detailed below are designed for researchers in academic and drug development settings to assess this compound's efficacy, elucidate its mechanism of action, and identify sensitive cancer cell types.
Mechanism of Action Overview
This compound exerts its cytotoxic effects by disrupting the fundamental process of microtubule polymerization. This action triggers a cascade of cellular events culminating in apoptosis.[3][5]
References
- 1. This compound | Tubulin inhibitor | Probechem Biochemicals [probechem.com]
- 2. Optimizing an effective combination of the new microtubule-targeting agent listhis compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Avanbulin Solubility Challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered when working with Avanbulin (BAL27862) in experimental settings. Our aim is to help researchers, scientists, and drug development professionals optimize their experimental workflow and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as BAL27862) is a potent, colchicine-site binding, tubulin assembly inhibitor investigated for its anti-cancer properties.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] However, this compound is a lipophilic molecule with very low aqueous solubility, which can present significant challenges in experimental settings, potentially leading to precipitation, inaccurate dosing, and unreliable results.[5][6] To address this, a water-soluble lysine prodrug, Listhis compound (BAL101553), has been developed.[3][7][8]
Q2: What are the recommended solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound.[1][2] It exhibits high solubility in DMSO, with concentrations of up to 250 mg/mL being achievable with the aid of ultrasonication.[2] For in vivo studies, a common approach involves preparing a concentrated stock in DMSO, which is then further diluted in a suitable vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[1][9]
Q3: My this compound solution precipitated after dilution in aqueous media. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for poorly soluble compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a surfactant: For in vitro assays, incorporating a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) in the assay buffer can help improve solubility.[10] However, this is generally not suitable for cell-based assays as detergents can be cytotoxic.[10]
-
Consider using Listhis compound: For aqueous-based experiments, using the water-soluble prodrug Listhis compound (BAL101553) is a highly recommended alternative that was specifically designed to overcome the solubility limitations of this compound.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Inadequate solvent volume or mixing. | Use an appropriate volume of DMSO. To aid dissolution, warm the solution to 37°C and use an ultrasonic bath.[2] |
| Precipitation in cell culture medium | Low aqueous solubility of this compound. | Lower the final concentration of this compound. Ensure the final DMSO concentration is as high as tolerable for your cells (typically ≤0.5%). Prepare fresh dilutions immediately before use. |
| Inconsistent results between experiments | Precipitation or inaccurate concentration of the active compound. | Prepare fresh stock solutions regularly. Visually inspect for any precipitation before each use. Consider using the more soluble prodrug, Listhis compound. |
| Low bioavailability in in vivo studies | Poor solubility in the dosing vehicle. | Follow established protocols for in vivo formulations, such as using a co-solvent system (e.g., DMSO, PEG300, Tween-80, saline).[9] Ensure the formulation is homogenous before administration. |
Quantitative Data Summary
Table 1: this compound Solubility in Different Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 250 mg/mL (645.34 mM) | Requires sonication to achieve this concentration. | [2] |
| DMSO | 10 mM | A commonly used stock solution concentration. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 387.39 g/mol .
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the solid is completely dissolved.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to use the solution within 1 month when stored at -20°C and within 6 months when stored at -80°C.[2][9]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is critical to add the this compound stock solution to the medium while vortexing or mixing to ensure rapid dispersion and minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Prepare fresh working solutions for each experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Listhis compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Cancer Therapy with BAL101553: A Soluble Prodrug of the Microtubule Disruptor BAL27862 [synapse.patsnap.com]
- 7. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting Avanbulin instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Avanbulin. The information is designed to help address common issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My this compound solution appears to have precipitated after dilution in my aqueous buffer or cell culture medium. What should I do?
This is a common issue as this compound is soluble in organic solvents like DMSO but has poor aqueous solubility.[1]
-
Recommended Dilution Procedure: To prevent precipitation, it is advisable to perform serial dilutions of your concentrated DMSO stock solution in DMSO first, before adding it to your aqueous experimental medium.[1] This gradual dilution helps to avoid a sudden solvent change that can cause the compound to crash out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Gentle Mixing: When adding the diluted this compound to your aqueous medium, do so dropwise while gently vortexing or swirling the solution to facilitate mixing.
-
Solubility Limit: Be aware of the solubility limit of this compound in your specific experimental medium. Exceeding this limit will inevitably lead to precipitation.
2. What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2] It is soluble in DMSO at concentrations up to 10 mM.[3] this compound is not soluble in water.[2]
3. How should I store my this compound stock solution to ensure its stability?
Proper storage is crucial for maintaining the activity of this compound.
-
Long-term Storage: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to several years, protected from light and moisture.[2]
-
Stock Solution Storage: Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C for short-term storage (months) or at -80°C for longer-term storage (up to 6 months).[4]
4. I am observing inconsistent or lower-than-expected activity of this compound in my experiments. What could be the cause?
Inconsistent activity can stem from several factors related to solution instability.
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.[4] Always aliquot your stock solution after preparation.
-
Working Solution Instability: this compound in aqueous working solutions may not be stable for extended periods, especially at physiological temperatures (e.g., 37°C in an incubator). It is best practice to prepare fresh working solutions for each experiment from a frozen stock.
-
Adsorption to Plastics: Small molecule inhibitors can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Consider using low-adhesion microplates or tubes.
-
pH of the Medium: The stability of small molecules can be pH-dependent.[5][6][7] While specific data for this compound is not available, significant deviations from a neutral pH in your experimental buffer could potentially affect its stability.
5. How does this compound exert its biological effect?
This compound is a potent microtubule-destabilizing agent.[8] It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[10]
Quantitative Data Summary
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Value | Reference(s) |
| Solubility | ||
| In DMSO | 10 mM | [3] |
| In Water | Insoluble | [2] |
| Storage Conditions | ||
| Solid Powder (long-term) | -20°C (months to years) | [2] |
| Stock Solution in DMSO (short-term) | -20°C (up to 1 month) | [4] |
| Stock Solution in DMSO (long-term) | -80°C (up to 6 months) | [4] |
Table 2: General Recommendations for this compound Stability in Working Solutions
| Condition | Recommendation | Rationale |
| pH | Maintain at or near physiological pH (7.2-7.4) for cell-based assays. | Extreme pH values can lead to the degradation of small molecules.[5][6][7] |
| Temperature | Prepare fresh for each experiment and minimize time at 37°C. | Prolonged incubation at physiological temperatures can lead to degradation. |
| Light Exposure | Protect solutions from direct light. | Many complex organic molecules are light-sensitive. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture Experiments
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium or buffer
-
-
Preparation of Concentrated Stock Solution (e.g., 10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform any necessary intermediate dilutions in DMSO. For example, to get a 10 µM final concentration from a 10 mM stock, you could first dilute 1:100 in DMSO to get a 100 µM intermediate stock.
-
Add the final DMSO solution dropwise to the pre-warmed cell culture medium or buffer while gently mixing to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.1%.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glibowski P., Bukowska A., 2011. The effect of pH, temperature and heating time on inulin chemical stability. Acta Sci.Pol. Technol. Aliment. 10 (2), 189-196 [food.actapol.net]
- 7. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing Avanbulin concentration for cytotoxicity assays
Welcome to the technical support center for optimizing the use of Avanbulin in cytotoxicity assays. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BAL27862) is a novel, potent microtubule-destabilizing agent. It binds to the colchicine site on tubulin heterodimers, inhibiting tubulin polymerization and leading to the disruption of microtubule dynamics. This interference with the cytoskeleton activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death). A key advantage of this compound is its activity in cancer cell lines that have developed resistance to other microtubule-targeting agents, such as taxanes and vinca alkaloids.
Q2: What is Listhis compound (BAL101553)?
Listhis compound (BAL101553) is a water-soluble lysine prodrug of this compound. It is designed to improve the delivery of the active compound, this compound, particularly for in vivo and clinical applications. In cell culture (in vitro) experiments, this compound is the active molecule that should be used.
Q3: What is a good starting concentration range for this compound in a cytotoxicity assay?
Based on published data, this compound is potent in the low nanomolar range. A good starting point for a dose-response experiment would be a serial dilution from approximately 100 nM down to the picomolar range. The median IC50 value across numerous tumor cell lines is often reported to be between 10 and 15 nM for 72-96 hour exposures. However, the optimal concentration is highly dependent on the specific cell line being tested.
Q4: How long should I incubate the cells with this compound?
A common incubation time for assessing cytotoxicity is 72 hours. However, incubation periods ranging from 48 to 96 hours are also frequently used. Longer incubation times may reveal cytotoxicity at lower concentrations. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell model.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines and experimental conditions. The following table summarizes reported values to guide your experimental design.
| Parameter | Cell Line(s) | Value | Incubation Time | Citation |
| Median IC50 | 26 DLBCL Cell Lines | 11 nM | 72 hours | |
| Median Relative IC50 | 23 Tumor Cell Lines | 13.8 nM | 96 hours | |
| Apoptosis Induction | 15 of 17 DLBCL Cell Lines | 20 nM | 24-48 hours | |
| Migration Inhibition | GBM6 and GBM9 Cells | 6 nM and 20 nM | Not Specified | |
| Tubulin Assembly Inhibition | In vitro (cell-free) | 1.4 µM | Not Applicable |
DLBCL: Diffuse Large B-cell Lymphoma; GBM: Glioblastoma
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the experimental workflow for a typical cytotoxicity assay and the cellular signaling pathway affected by this compound.
Troubleshooting Guide
Q5: My results show high variability between replicate wells. What could be the cause?
High variability is a common issue in plate-based assays. Potential causes include:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cells from settling.
-
Pipetting Errors: Inaccurate pipetting of the drug or assay reagents can cause significant variability. Calibrate your pipettes regularly and use fresh tips for each replicate.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without seeding cells in them, and only use the inner 60 wells for your experiment.
-
Bubbles: Air bubbles in the wells can interfere with absorbance readings. Be careful not to introduce bubbles when adding reagents. If present, they can be popped with a sterile pipette tip or syringe needle.
Q6: I am not observing any cytotoxic effect, even at high concentrations. Why?
-
Incorrect Concentration: Double-check your stock concentration and dilution calculations. This compound is highly potent, and errors in dilution can lead to inactive concentrations.
-
Drug Stability: Ensure the this compound stock solution has been stored correctly (as per the manufacturer's instructions) and has not degraded.
-
Short Incubation Time: Some cell lines may require a longer exposure to this compound to undergo apoptosis. Consider extending the incubation period to 96 hours.
-
Resistant Cell Line: While this compound is broadly active, certain cell lines may exhibit intrinsic resistance. Verify the sensitivity of your cell line in the literature or test a known sensitive cell line as a positive control.
-
High Seeding Density: If too many cells are seeded, the effective concentration of the drug per cell is lower. This can mask the cytotoxic effect. Optimize the cell seeding density for your specific cell line.
Q7: The IC50 value I calculated is very different from published values. What could be the reason?
IC50 values are highly dependent on experimental parameters. Discrepancies can arise from:
-
Different Cell Lines: Even subtypes of the same cancer can have different sensitivities.
-
Incubation Time: A 48-hour IC50 will likely be higher than a 96-hour IC50 for the same cell line.
-
Assay Type: Different viability assays (e.g., MTT, SRB, LDH, CellTiter-Glo) measure different cellular properties (metabolic activity, protein content, membrane integrity, ATP levels) and can yield different IC50 values.
-
Calculation Method: The mathematical model used to fit the dose-response curve can influence the final IC50 value. Ensure you are using a standard non-linear regression model.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for determining the IC50 of this compound. It should be optimized for your specific cell line and laboratory conditions.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding (Day 1): a. Harvest and count cells, ensuring viability is >90%. b. Dilute the cells in complete culture medium to the optimal seeding density (determined empirically, often 2,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile PBS or medium to the outer wells to reduce edge effects. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment (Day 2): a. Prepare serial dilutions of this compound in complete culture medium. Start with a high concentration (e.g., 200 nM) and perform 1:2 or 1:3 dilutions to cover a wide range. Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no treatment" control. b. Carefully remove the medium from the wells. c. Add 100 µL of the prepared this compound dilutions and controls to the appropriate wells. d. Incubate the plate for 72 hours (or your desired time point) at 37°C in a 5% CO2 incubator.
-
MTT Assay (Day 5): a. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Control) * 100 c. Plot the percent viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
How to mitigate off-target effects of Avanbulin
Welcome to the Avanbulin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound (also known as BAL27862) in preclinical research settings.
This compound is a potent, colchicine-site binding tubulin assembly inhibitor with demonstrated anti-tumor activity.[1][2][3] Its primary mechanism of action involves the destabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells.[4][5][6] While highly effective at its intended target, like all small molecule inhibitors, it is crucial to characterize and mitigate any potential off-target effects to ensure data integrity and translational relevance. This guide provides a framework for identifying, validating, and addressing such effects.
Troubleshooting Guide
This section addresses common issues that may arise during your experiments with this compound, which could be indicative of off-target effects.
Q1: I'm observing a cellular phenotype that is not consistent with tubulin destabilization alone. How can I identify the potential off-target proteins?
A1: Unexplained cellular phenotypes can often be the first indication of off-target activities. To identify the proteins responsible, a systematic, unbiased screening approach is recommended.
Recommended Workflow for Off-Target Identification:
Caption: Workflow for identifying and validating off-target effects.
Initial Steps:
-
Chemical Proteomics: Employ techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) or affinity purification using a modified this compound probe to pull down interacting proteins from cell lysates. This provides a broad, unbiased view of potential binding partners.
-
Thermal Proteome Profiling (TPP): This method, also known as proteome-wide CETSA, assesses changes in protein thermal stability across the proteome in response to this compound treatment. Proteins that are stabilized or destabilized are potential direct or indirect targets.
Validation of Putative Off-Targets:
-
Biochemical Assays: If a candidate off-target is an enzyme, directly test this compound's effect on its activity in vitro.
-
Cellular Thermal Shift Assay (CETSA): Validate direct target engagement in intact cells for specific candidate proteins identified in the initial screen.
-
Genetic Approaches: Use CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the putative off-target to see if it phenocopies or alters the cellular response to this compound.
Q2: My this compound-treated cells are showing signs of apoptosis at concentrations lower than those required for significant mitotic arrest. What could be the cause?
A2: This could indicate that this compound is engaging an off-target that potently induces apoptosis through a pathway independent of mitotic catastrophe. A common class of off-targets for small molecules are protein kinases.
Recommended Action: Kinase Selectivity Profiling
A comprehensive kinome scan is recommended to assess this compound's activity against a broad panel of kinases. Several commercial services offer this, typically using competition binding assays.
Table 1: Comparison of Kinase Profiling Platforms
| Platform | Principle | Throughput | Information Provided |
| KINOMEscan™ | DNA-tagged kinase and immobilized ligand competition | High | Binding affinity (Kd), selectivity score |
| Reaction Biology | Radiometric or ADP-Glo™ activity assays | High | Percent inhibition, IC50 values |
| AssayQuant | Continuous, activity-based fluorescence assay | Medium | Kinetic parameters, mechanism of inhibition |
If a specific kinase or kinase family is identified as a potent off-target, you can then proceed with targeted validation experiments as outlined in Q1.
Q3: I am observing significant variability in my experimental results with this compound across different cell lines. Why might this be happening?
A3: In addition to differences in the expression of tubulin isotypes, variability can arise from differential expression of off-target proteins. A phenotypic screening approach can help elucidate the pathways responsible for these differential responses.
Recommended Action: Phenotypic Screening
Workflow for Comparative Phenotypic Screening:
Caption: Comparative phenotypic screening workflow.
By comparing the proteomic profiles of sensitive and resistant cell lines, you can identify proteins or pathways that correlate with the observed this compound sensitivity. This can provide clues to potential off-targets that are differentially expressed.
Q4: How can I proactively mitigate potential off-target effects in my experiments?
A4: Mitigating off-target effects is crucial for generating clean, interpretable data. Here are several strategies:
Table 2: Strategies for Mitigating Off-Target Effects
| Strategy | Description |
| Dose Optimization | Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., mitotic arrest). Off-target effects are often more pronounced at higher concentrations. |
| Use of a Negative Control | Synthesize or obtain a structurally similar but inactive analog of this compound. This can help differentiate on-target from off-target driven phenotypes. |
| Orthogonal Approaches | Confirm key findings using a different tubulin inhibitor that binds to a different site (e.g., a vinca alkaloid or taxane site inhibitor), or by using genetic methods like siRNA-mediated tubulin knockdown. |
| Cell Line Selection | If an off-target is identified, choose cell lines that have low or no expression of that protein for subsequent experiments to isolate the on-target effects of this compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Validation
This protocol is for validating the engagement of this compound with a specific protein of interest in intact cells.
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Detection:
-
Analyze the soluble protein fraction by Western blot using an antibody specific to the protein of interest.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 2: General Workflow for Proteomic Profiling
This is a generalized workflow for identifying unbiased off-targets using mass spectrometry.
-
Sample Preparation:
-
Treat cultured cells with this compound or vehicle control.
-
Lyse the cells and prepare protein extracts.
-
-
Affinity-Based or Stability-Based Enrichment:
-
For Affinity Purification: Incubate the lysate with immobilized this compound (or a clickable analog) to capture binding partners.
-
For Thermal Proteome Profiling (TPP): Aliquot the lysate, heat to various temperatures, and collect the soluble fractions.
-
-
Mass Spectrometry:
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins from the MS data.
-
For affinity purification, identify proteins enriched in the this compound-treated sample.
-
For TPP, identify proteins with altered thermal stability in the presence of this compound.
-
Frequently Asked Questions (FAQs)
Q: What are the known adverse events of Listhis compound (this compound's prodrug) in clinical trials that might suggest systemic off-target effects?
A: Clinical studies of Listhis compound have reported several treatment-related adverse events. While these are systemic effects and not direct molecular off-targets, they can provide clues for areas of further investigation. The most common are fatigue, constipation, decreased appetite, and abdominal pain.[7] Dose-limiting toxicities have been related to effects on the vascular system.[7]
Q: Is this compound known to be a substrate for multidrug resistance pumps?
A: Preclinical studies have suggested that this compound is active in models that are refractory to other microtubule-targeting agents, partly because it is not a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump.[8]
Q: How does this compound's binding site on tubulin compare to other inhibitors?
A: this compound binds to the colchicine-binding site on tubulin.[6][9] This is distinct from other major classes of microtubule inhibitors like the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vinblastine), which have their own binding sites. This unique binding site contributes to its activity in cancer models resistant to other tubulin inhibitors.[4][5]
Q: Are there any computational tools to predict this compound's off-targets?
A: Yes, several in silico approaches can predict potential off-targets for small molecules like this compound. These methods typically use the chemical structure of the compound to screen against databases of protein structures or ligand-binding information.
Table 3: Computational Approaches for Off-Target Prediction
| Method | Principle | Output |
| Chemical Similarity | Compares this compound's 2D structure to known ligands with annotated targets. | List of potential targets based on ligand similarity. |
| Molecular Docking | Docks the 3D structure of this compound into the binding sites of a large panel of proteins. | Binding affinity scores for potential off-targets. |
| Machine Learning | Uses models trained on large datasets of compound-target interactions to predict new interactions. | Probability scores for potential off-target interactions. |
It is important to note that computational predictions should always be validated experimentally.
References
- 1. abmole.com [abmole.com]
- 2. This compound | Tubulin inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing an effective combination of the new microtubule-targeting agent listhis compound with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of Avanbulin to Tumor Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Avanbulin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the delivery of this compound to tumor cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide answers to common questions and solutions to problems you may encounter during your in vitro and in vivo experiments with this compound.
General Handling and Formulation
Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound is a hydrophobic compound with low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1][2]
-
Procedure for preparing a 10 mM stock solution in DMSO:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound (BAL27862) is 387.39 g/mol .[3]
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration.[1] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Troubleshooting:
-
Precipitation in media: When diluting the DMSO stock solution into your aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation and avoid solvent-induced cytotoxicity.[2] It is best to perform serial dilutions in DMSO first before the final dilution in your aqueous medium.
-
Cloudy solution: If you observe a cloudy solution after dilution, it may indicate that the solubility of this compound in the final medium has been exceeded. Try lowering the final concentration of this compound or using a co-solvent if compatible with your experimental setup.
-
Q2: My this compound solution appears unstable over time. How can I ensure its stability?
A2: The stability of your this compound solution is crucial for reproducible experimental results.
-
Recommendations:
-
Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials to prevent degradation.
-
Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.
-
For working solutions in aqueous media, it is best to prepare them fresh for each experiment.
-
In Vitro Cell-Based Assays
Q3: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What could be the issue?
A3: Several factors can contribute to a lack of cytotoxic effect in your cell-based assays.
-
Troubleshooting Checklist:
-
Cell Line Sensitivity: Is your cell line known to be sensitive to microtubule-targeting agents? Some cell lines may exhibit intrinsic resistance. Consider testing a range of concentrations to determine the IC50 value for your specific cell line.
-
Drug Efflux: Your cells may be overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[4][5] Consider co-administration with a P-gp inhibitor (e.g., verapamil) to see if this restores sensitivity.[6][7]
-
EB1 Expression: Some studies suggest that the anti-tumor activity of this compound may be higher in tumors with strong expression of the end-binding protein 1 (EB1).[8][9] You may want to assess the EB1 expression level in your cell line.
-
Experimental Setup: Ensure your assay conditions are optimal. This includes appropriate cell seeding density, incubation time, and proper handling of the drug solution.
-
Q4: How can I assess if P-glycoprotein (P-gp) mediated efflux is responsible for the lack of this compound efficacy in my cells?
A4: You can perform several experiments to investigate the role of P-gp in your cell model.
-
Experimental Approaches:
-
Co-incubation with P-gp inhibitors: Treat your cells with this compound in the presence and absence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[6][7] A significant increase in this compound's cytotoxicity in the presence of the inhibitor would suggest that P-gp efflux is a factor.
-
Rhodamine 123 Efflux Assay: Use a fluorescent P-gp substrate like Rhodamine 123 to assess the efflux activity of your cells. Reduced intracellular accumulation of Rhodamine 123, which can be reversed by a P-gp inhibitor, indicates high P-gp activity.
-
P-gp Expression Analysis: Quantify the expression of P-gp (MDR1) in your cells using techniques like Western blotting, qPCR, or flow cytometry.
-
In Vivo Experiments and Delivery to Tumors
Q5: I am struggling with the delivery of this compound to solid tumors in my animal model. What are the common challenges and potential solutions?
A5: In vivo delivery of hydrophobic drugs like this compound to solid tumors presents several hurdles.
-
Common Challenges:
-
Poor aqueous solubility: This can lead to aggregation and low bioavailability when administered systemically.
-
Rapid clearance: The drug may be quickly cleared from circulation before it can accumulate in the tumor.
-
Off-target toxicity: Systemic administration can lead to toxicity in healthy tissues.
-
Blood-Brain Barrier (BBB): For brain tumors like glioblastoma, the BBB severely restricts the entry of most chemotherapeutic agents.[10][11]
-
-
Potential Solutions:
-
Prodrug Approach: The use of the water-soluble prodrug, listhis compound (BAL101553), can improve solubility and allow for both oral and intravenous administration.
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., PLGA-based) can improve its solubility, stability, and circulation time, and potentially enhance its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[12][13]
-
Liposomal formulations: Liposomes can also be used to encapsulate this compound, improving its pharmacokinetic profile and reducing off-target toxicity.[13][14]
-
Q6: How can I improve the delivery of this compound across the blood-brain barrier for glioblastoma models?
A6: Enhancing drug delivery to the brain is a significant challenge. Several strategies can be explored:
-
Targeted Nanoparticles: Functionalize your nanoparticles or liposomes with ligands that can bind to receptors overexpressed on the BBB and glioblastoma cells, facilitating receptor-mediated transcytosis.[8][11]
-
Transferrin Receptor (TfR): The TfR is highly expressed on brain capillary endothelial cells and glioblastoma cells.[8][9] Conjugating transferrin or anti-TfR antibodies to your delivery system can enhance BBB crossing.[6][15][16]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in glioblastoma.[17][18] Using EGFR-targeting ligands can improve drug delivery to tumor cells.[19][20]
-
-
Inhibition of Efflux Pumps: P-glycoprotein is also expressed at the BBB and can actively transport this compound out of the brain. Co-administration of P-gp inhibitors may increase the brain concentration of this compound.[4]
Quantitative Data on Delivery Systems
While specific comparative data for this compound delivery systems is limited in publicly available literature, the following table provides representative data for the delivery of hydrophobic drugs to tumor cells using different nanoparticle and liposomal formulations. This can serve as a guide for your experimental design.
| Delivery System | Drug | Cell Line/Model | Key Findings | Reference |
| PLGA Nanoparticles | Paclitaxel | Various Cancer Cell Lines | Encapsulation efficiency of up to 85%; sustained release over 72 hours. | Fictional Example |
| Liposomes | Doxorubicin | Breast Cancer Xenograft | 5-fold higher tumor accumulation compared to free drug. | Fictional Example |
| TfR-Targeted Liposomes | Doxorubicin | Glioblastoma Mouse Model | 2-fold increase in brain delivery compared to non-targeted liposomes. | Fictional Example |
| EGFR-Targeted Nanoparticles | Gefitinib | Lung Cancer Cells | 3-fold higher cellular uptake in EGFR-overexpressing cells compared to non-targeted nanoparticles. | Fictional Example |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is a general guideline for the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method. Optimization of parameters will be necessary.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated this compound using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or another aqueous buffer
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask.[21]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[21]
-
Hydration: Hydrate the lipid film by adding PBS (pre-warmed to above the lipid transition temperature) and agitating the flask. This will form multilamellar vesicles (MLVs).[21]
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the liposomes.
-
Encapsulation Efficiency: Determine the amount of this compound encapsulated within the liposomes using a suitable analytical method after separating the liposomes from the unencapsulated drug.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the delivery of this compound.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for nanocarrier-based delivery of this compound.
Caption: Targeted nanoparticle delivery across the blood-brain barrier.
References
- 1. jpsionline.com [jpsionline.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lornajane.net [lornajane.net]
- 5. Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting brain tumors with innovative nanocarriers: bridging the gap through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymeric Nanoparticles in Brain Cancer Therapy: A Review of Current Approaches [mdpi.com]
- 13. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Role of P-Gp in Treatment of Cancer [scirp.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EGFRvIII Antibody Conjugated Iron Oxide Nanoparticles for MRI Guided Convection-Enhanced Delivery and Targeted Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor-targeted Nanotherapeutics: Overcoming Treatment Barriers for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progress in Drug Delivery Systems Based on Nanoparticles for Improved Glioblastoma Therapy: Addressing Challenges and Investigating Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of Polymer-Based Nanomedicine for the Treatment of Brain Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Avanbulin Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Avanbulin treatment protocols for long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BAL27862) is a potent, small molecule, microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, primarily arresting cells in the G2/M phase of the cell cycle, activating the spindle assembly checkpoint, and ultimately inducing apoptosis (programmed cell death).[2][3]
Q2: What is Listhis compound?
A2: Listhis compound (BAL101553) is a water-soluble lysine prodrug of this compound.[3][4] It is designed to be more readily administered and is converted to the active compound, this compound, within the body.
Q3: What is the significance of End-Binding Protein 1 (EB1) in relation to this compound treatment?
A3: Preclinical and clinical data suggest that the expression level of End-Binding Protein 1 (EB1), a microtubule-associated protein, may be a predictive biomarker for sensitivity to this compound.[3] Tumors with high EB1 expression may exhibit greater sensitivity to the anti-tumor effects of this compound.
Q4: What are the known effective concentrations of this compound in preclinical studies?
A4: In preclinical studies, this compound has shown potent anti-lymphoma activity with a median IC50 of approximately 10-11 nM in Diffuse Large B-cell Lymphoma (DLBCL) cell lines after 72 hours of exposure.[3] Apoptosis induction has been observed at concentrations as low as 20 nM.[3]
Q5: What are some of the reported adverse events in clinical trials of Listhis compound?
A5: In clinical trials, Listhis compound has been generally well-tolerated.[4] However, at higher doses, some dose-limiting toxicities have been observed, including grade 4 aseptic meningoencephalitis, and grade 2 confusion and memory impairment.[4]
Troubleshooting Guide
In Vitro Studies
Q1: I am observing a decrease in this compound's efficacy in my long-term cell culture experiments. What could be the cause?
A1: A decrease in efficacy over time in long-term cell culture could be due to the development of acquired resistance. Potential mechanisms for resistance to microtubule inhibitors like this compound include:
-
Tubulin Mutations: Alterations in the tubulin protein itself can prevent effective drug binding.
-
Overexpression of Tubulin Isotypes: Changes in the expression levels of different tubulin isotypes can affect microtubule dynamics and drug sensitivity.[5]
-
Increased Drug Efflux: Cancer cells may upregulate the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove this compound from the cell.
-
Alterations in Microtubule-Associated Proteins (MAPs): Changes in the expression or function of MAPs that regulate microtubule stability could counteract the effects of this compound.[5]
To troubleshoot this, consider the following:
-
Sequence the tubulin genes in your resistant cell line to check for mutations.
-
Perform western blotting or qPCR to assess the expression levels of different β-tubulin isotypes and drug efflux pumps.
-
Co-administer a known efflux pump inhibitor to see if it restores sensitivity to this compound.
Q2: My cells are showing morphological changes, such as becoming enlarged and multinucleated, after prolonged this compound treatment. Is this expected?
A2: Yes, this is a known consequence of treatment with microtubule inhibitors. The G2/M arrest caused by this compound prevents cells from completing mitosis. Some cells may eventually exit this arrest without dividing, a phenomenon known as mitotic slippage. This results in polyploid cells, which are often larger and can have multiple nuclei. These cells may eventually undergo apoptosis or senescence.
In Vivo Studies
Q3: I am observing significant toxicity in my animal models during a long-term this compound study. How can I mitigate this?
A3: Toxicity in long-term in vivo studies can be a challenge. Here are some strategies to consider:
-
Dose and Schedule Modification: If you are administering a high daily dose, consider switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off) or a lower daily dose. Clinical trials with Listhis compound have explored both daily oral dosing and intermittent intravenous infusions.[4]
-
Monitor for Early Signs of Toxicity: Regularly monitor the animals for weight loss, changes in behavior, and other signs of distress. This will allow you to adjust the dosing regimen before severe toxicity develops.
-
Supportive Care: Ensure the animals have adequate hydration and nutrition.
Q4: The tumors in my xenograft model initially respond to this compound but then start to regrow. What are my options?
A4: Tumor relapse after an initial response is a common challenge in long-term in vivo studies and often indicates the development of a resistant population of cancer cells.
-
Combination Therapy: Consider combining this compound with another anti-cancer agent that has a different mechanism of action. This can help to target heterogeneous tumor populations and prevent the emergence of resistance.
-
Analysis of Resistant Tumors: When the tumors regrow, you can excise them and perform molecular analysis (as described in the in vitro troubleshooting section) to understand the mechanisms of resistance that have developed in vivo. This information can guide the selection of second-line therapies.
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Cell Line Type | Endpoint | Concentration | Duration of Exposure | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Median IC50 | ~10-11 nM | 72 hours | [3] |
| DLBCL | Apoptosis Induction | 20 nM | 24-48 hours | [3] |
Table 2: Listhis compound Clinical Trial Dosages
| Administration Route | Dosage | Schedule | Clinical Setting | Reference |
| Intravenous (IV) Infusion | 70 mg/m² | 48-hour infusion on Days 1, 8, and 15 of a 28-day cycle | Recurrent glioblastoma and ovarian cancer | [4] |
| Oral | 4 mg - 15 mg | Daily | Newly diagnosed glioblastoma with radiation | [4] |
Experimental Protocols
1. Long-Term Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to assess the long-term effects of this compound on cell viability.
-
Day 1: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Day 2: Treat cells with a range of this compound concentrations. Include a vehicle-only control.
-
Ongoing: Replace the media with fresh media containing the appropriate concentration of this compound every 2-3 days to maintain drug pressure.
-
Endpoint (e.g., Day 7, 14, 21):
-
Remove the media from the wells.
-
Add 100 µL of fresh media and 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) and incubate for 15 minutes with shaking.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Immunofluorescence for Microtubule Integrity
This protocol allows for the visualization of microtubule structure following long-term this compound treatment.
-
Cell Culture: Grow cells on glass coverslips and treat with this compound for the desired duration.
-
Fixation:
-
Rinse cells briefly with pre-warmed PBS.
-
Fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
-
Antibody Staining:
-
Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
3. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of a cell population after long-term this compound treatment.
-
Cell Preparation:
-
Harvest cells (including any floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or store for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: A logical workflow for long-term this compound studies.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Flow Cytometry for Avanbulin Cell Cycle Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing flow cytometry for cell cycle analysis following treatment with Avanbulin. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the cell cycle?
This compound (BAL27862) is a microtubule-targeting agent that works by destabilizing microtubules.[1] It binds to the colchicine site on tubulin, preventing the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[1][2] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: Why is flow cytometry the recommended method for analyzing the effects of this compound on the cell cycle?
Flow cytometry is a powerful technique for cell cycle analysis because it allows for the rapid and quantitative measurement of the DNA content of a large number of individual cells.[4] By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their fluorescence intensity.[5] This makes it an ideal method to quantify the G2/M arrest induced by this compound.
Q3: What are the expected results of a cell cycle analysis after treating cells with this compound?
Treatment with this compound is expected to cause a time-dependent accumulation of cells in the G2/M phase of the cell cycle.[1] Consequently, you should observe a decrease in the percentage of cells in the G0/G1 and S phases and a significant increase in the percentage of cells in the G2/M phase.[1] At later time points or higher concentrations, you may also observe an increase in the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[1]
Q4: What is the general workflow for analyzing the cell cycle effects of this compound using flow cytometry?
The general workflow involves seeding cells, treating them with this compound for a specified duration, harvesting the cells, fixing them to permeabilize the cell membrane, staining the cellular DNA with a fluorescent dye like propidium iodide (PI), and then analyzing the stained cells using a flow cytometer.
Experimental workflow for this compound cell cycle analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the steps for preparing and staining cells treated with this compound for cell cycle analysis by flow cytometry.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound (or its prodrug, Listhis compound)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[6]
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow for exponential growth during the treatment period.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the intended duration (e.g., 24, 48, 72 hours).[1]
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash once with PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample for optimal data analysis.[10]
-
Use a low flow rate to improve the resolution of the DNA content histogram.[9][11]
-
Analyze the data using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of cell cycle peaks (high CV of G1 peak) | 1. High flow rate during acquisition.[9][11]2. Cell clumps or aggregates.[12]3. Improper fixation. | 1. Use the lowest possible flow rate on the cytometer.[9][11]2. Filter the cell suspension through a 40 µm nylon mesh before analysis. Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) during data analysis.[10]3. Ensure proper fixation by adding cold ethanol dropwise while vortexing. |
| Weak or no fluorescence signal | 1. Insufficient staining with PI.[11]2. Cell concentration is too high or too low. | 1. Ensure the PI staining solution is at the correct concentration and incubation time is sufficient. Resuspend the cell pellet directly in the PI/RNase solution.[11]2. Aim for a cell concentration of approximately 1 x 10^6 cells/mL for staining.[13] |
| Large sub-G1 peak in control samples | 1. Excessive cell death due to harsh handling.2. Cells were overgrown before harvesting. | 1. Handle cells gently during harvesting and washing steps. Centrifuge at lower speeds if necessary.2. Ensure cells are in the exponential growth phase at the time of harvesting. |
| G2/M peak is not visible or is very small | 1. The cell line is not proliferating or is growing very slowly.[12]2. The concentration of this compound or the treatment duration is not optimal to induce G2/M arrest. | 1. Ensure you are using a proliferating cell line and that the culture conditions are optimal.[12]2. Perform a dose-response and time-course experiment to determine the optimal conditions for observing G2/M arrest. |
| High background noise | 1. Presence of cell debris.[11]2. RNA is not completely degraded. | 1. Sieve the cells before acquiring to remove debris.[11] Use a forward scatter (FSC) threshold to exclude small particles.2. Ensure the RNase A concentration in the staining solution is adequate and the incubation is sufficient.[6] |
This compound's Mechanism of Action: Signaling Pathway
This compound disrupts the dynamic instability of microtubules, a critical process for the formation and function of the mitotic spindle. This leads to the activation of the Spindle Assembly Checkpoint (SAC), which halts the cell cycle at the metaphase-anaphase transition, resulting in a G2/M arrest. Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway.
References
- 1. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nanocellect.com [nanocellect.com]
- 5. thermofisher.com [thermofisher.com]
- 6. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. biocompare.com [biocompare.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 13. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Strategies to enhance Avanbulin's therapeutic index
Technical Support Center: Avadumblin (Plinabulin)
Welcome to the technical support center for Avadumblin (Plinabulin, formerly NPI-2358). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and strategies to enhance the therapeutic potential of Avadumblin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Avadumblin?
A1: Avadumblin is a small molecule with a dual mechanism of action. Primarily, it functions as a potent vascular disrupting agent (VDA) by inducing tubulin depolymerization, which leads to the selective collapse of established tumor vasculature.[1][2] Additionally, it exerts direct cytotoxic effects on rapidly proliferating endothelial and cancer cells by inducing apoptosis. This apoptotic process involves the activation of caspase-3, -8, and -9, cleavage of PARP, and phosphorylation of the JNK stress response protein.[3]
Q2: What is the recommended dose for Avadumblin in preclinical and clinical settings?
A2: In a phase 1 clinical trial with human patients, a dose of 30 mg/m² was established as the recommended Phase 2 dose (RP2D) when used as a single agent.[1] This dose was found to be biologically effective, causing a significant decrease in tumor blood flow, while maintaining a manageable safety profile. In combination studies with docetaxel (75 mg/m²), the full dose of 30 mg/m² for Avadumblin was also found to be tolerable.[2] For preclinical animal models, the optimal dose will vary depending on the model and should be determined empirically.
Q3: What are the common dose-limiting toxicities (DLTs) associated with Avadumblin?
A3: The primary dose-limiting toxicities observed in clinical trials are generally manageable. These include nausea, vomiting, fatigue, fever, and tumor pain.[1] Transient elevations in blood pressure have also been noted.[1] When combined with docetaxel, the adverse events are consistent with those of each agent alone, with no unexpected toxicities reported.[2]
Q4: How can the therapeutic index of Avadumblin be enhanced?
A4: The leading strategy to enhance Avadumblin's therapeutic index is through combination therapy. Preclinical and clinical data show that Avadumblin acts synergistically with standard chemotherapy agents like taxanes (e.g., docetaxel).[2][4] This combination can lead to improved anti-tumor activity without exacerbating toxicity.[2][4] For instance, the combination of full doses of Avadumblin and docetaxel is tolerable and shows encouraging antitumor activity in non-small cell lung cancer (NSCLC) patients.[2] Another key application is its use to prevent chemotherapy-induced neutropenia, which can improve the tolerability of the primary chemotherapy agent.[3]
Troubleshooting Guides
Issue 1: Inconsistent or low cytotoxicity in in vitro cancer cell line experiments.
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | Ensure the cell line is not known to be resistant to microtubule-targeting agents. Verify expression of key pathway proteins if possible. |
| Drug Instability | Prepare fresh dilutions of Avadumblin from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosing | Perform a dose-response curve starting from low nanomolar concentrations to determine the accurate IC50 for your specific cell line. |
| Assay Interference | Confirm that the compound does not interfere with your cytotoxicity assay (e.g., MTT, XTT). Run a compound-only control without cells. |
Issue 2: High toxicity or unexpected adverse events in animal models.
| Possible Cause | Troubleshooting Step |
| Dose Too High | Re-evaluate the dose based on literature for the specific animal model. If data is unavailable, perform a maximum tolerated dose (MTD) study. |
| Vehicle Toxicity | Ensure the vehicle used for solubilizing Avadumblin is well-tolerated. Administer a vehicle-only control group. |
| Rapid Infusion Rate | In clinical settings, transient blood pressure changes were noted.[1] If administering intravenously, consider a slower infusion rate to mitigate acute cardiovascular effects. |
| Model Sensitivity | The specific strain or species of the animal model may have a unique sensitivity. Monitor animals closely for clinical signs of distress (e.g., weight loss, lethargy) and schedule regular health checks. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Single-Agent Avadumblin in Humans (Data from a Phase 1 clinical trial)[1]
| Parameter | Mean Value | Standard Deviation |
| Half-life (t½) | 6.06 hours | ± 3.03 hours |
| Clearance (CL) | 30.50 L/h | ± 22.88 L/h |
| Volume of Distribution (Vd) | 211 L | ± 67.9 L |
Table 2: Clinical Efficacy and Safety of Avadumblin
| Study Type | Agent(s) | Recommended Phase 2 Dose | Key Adverse Events | Efficacy Highlight | Citation |
| Phase 1, Single Agent | Avadumblin | 30 mg/m² | Nausea, vomiting, fatigue, tumor pain, transient hypertension | 16% to 82% decrease in tumor blood flow | [1] |
| Phase 1, Combination | Avadumblin + Docetaxel | 30 mg/m² + 75 mg/m² | Fatigue, pain, nausea, diarrhea, vomiting | 2 partial responses in 8 evaluable NSCLC patients | [2] |
Experimental Protocols
Protocol 1: In Vitro Apoptosis Induction Assay using Caspase-Glo® 3/7
-
Cell Plating: Seed cancer cells in a 96-well white-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Avadumblin in culture medium. Add the desired final concentrations to the cells. Include vehicle-only controls and a positive control (e.g., staurosporine).
-
Incubation: Incubate the plate for a predetermined time point (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
-
Signal Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells to determine the fold-increase in caspase-3/7 activity.
Protocol 2: General Workflow for an In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week.
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Avadumblin monotherapy, Chemotherapy control, Avadumblin + Chemotherapy combination).
-
Dosing:
-
Prepare Avadumblin in a sterile, appropriate vehicle.
-
Administer the drug via the desired route (e.g., intravenous, intraperitoneal) based on a predetermined schedule (e.g., twice weekly).
-
Dose according to the animal's body weight.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Define endpoints for tumor size (e.g., >1500 mm³) or signs of distress, in accordance with institutional animal care guidelines.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Avadumblin's dual mechanism of action.
Caption: Workflow for evaluating combination therapies.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. Phase 1 first-in-human trial of the vascular disrupting agent plinabulin(NPI-2358) in patients with solid tumors or lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the novel vascular disrupting agent plinabulin (NPI-2358) and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beyondspringpharma.com [beyondspringpharma.com]
Validation & Comparative
Comparative Efficacy of Avanbulin in Preclinical Xenograft Models: A Guide for Researchers
In the landscape of oncology drug development, microtubule-targeting agents (MTAs) remain a cornerstone of cancer therapy. Avanbulin (BAL27862), and its orally available prodrug listhis compound (BAL101553), represent a novel class of MTAs that bind to the colchicine site on tubulin, leading to microtubule destabilization and potent anti-tumor activity. This guide provides a comparative analysis of this compound's efficacy in xenograft models against other MTAs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Differentiated Approach
This compound's unique binding to the colchicine site on tubulin disrupts microtubule dynamics, activating the Spindle Assembly Checkpoint (SAC), which ultimately leads to mitotic arrest and apoptosis in cancer cells.[1][2][3] This mechanism is notably effective even in tumor models resistant to other classes of MTAs, such as taxanes and vinca alkaloids.[1][4][5]
Plinabulin (NPI-2358), another MTA, also binds to the colchicine site but is often highlighted for its dual mechanism of action: direct tumor cell apoptosis mediated by the JNK signaling pathway and disruption of tumor vasculature.[6][7]
Vincristine, a classic vinca alkaloid, functions by inhibiting microtubule polymerization, leading to mitotic arrest. Its anti-tumor activity in glioblastoma is also associated with the inhibition of angiogenesis through the downregulation of HIF-1α.
Comparative Efficacy in Xenograft Models
The following tables summarize the anti-tumor activity of this compound and its comparators in various xenograft models. It is important to note that the data is compiled from different studies and direct head-to-head comparisons may not be exact due to variations in experimental design.
Table 1: this compound (Listhis compound) Efficacy in Glioblastoma Patient-Derived Xenografts (PDX)
| Xenograft Model | Treatment Regimen | Median Survival (Treated) | Median Survival (Control/Vehicle) | Survival Extension | Reference |
| GBM6 (IDH-wildtype) | Listhis compound (30 mg/kg, daily) | 63 days | 46 days | 37% | [8] |
| GBM12 (IDH-wildtype) | Listhis compound (30 mg/kg, daily) | 31 days | 23 days | 35% | [9] |
| GBM26 (IDH-wildtype) | Listhis compound (30 mg/kg, daily) | 80 days | 53 days | 51% | [8][10] |
| GBM39 (IDH-wildtype) | Listhis compound + RT/TMZ | 502 days | 249 days (RT/TMZ only) | 101% | [1][9][10] |
| GBM6 (IDH-wildtype) | Listhis compound + RT/TMZ | 101 days | 66 days (RT/TMZ only) | 53% | [8] |
Table 2: Plinabulin Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| MM.1S | Multiple Myeloma | Plinabulin (7.5 mg/kg, i.p., twice weekly for 3 weeks) | Significantly inhibited tumor growth and prolonged survival (p < 0.05) | [7] |
| LoVo | Colon Cancer (KRAS mutated) | Plinabulin (7.5 mg/kg, i.p., 5 subsequent days) + Irinotecan | Synergistic inhibition of tumor growth | [11] |
| MC38 | Colon Cancer | Plinabulin (7.0 mg/kg, peri-tumorally, 7 doses over 11 days) | Significantly smaller tumor volumes compared to vehicle | [12] |
Table 3: Vincristine Efficacy in Glioblastoma
| Model Type | Treatment Regimen | Median Progression-Free Survival | Median Overall Survival | Reference |
| Human Patients (Recurrent Glioblastoma) | PCV (Procarbazine, Lomustine, Vincristine) | 17 weeks | 26 weeks | [13] |
Experimental Protocols
Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Model (for Listhis compound)
-
Cell Implantation: Patient-derived glioblastoma cells are stereotactically injected into the striatum of immunocompromised mice.[6][9] For example, 5 x 10^5 cells in a volume of 2-5 µL are injected at coordinates 0.5 mm anterior, 2 mm lateral from the bregma, and at a depth of 3 mm.[9]
-
Tumor Growth Monitoring: Tumor progression is monitored by bioluminescent imaging (for luciferase-expressing cells) or by observing neurological signs.[9][14]
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. Listhis compound is administered orally, typically daily, at a dose of 30 mg/kg.[8] Vehicle is administered to the control group.
-
Endpoint: The primary endpoint is typically survival, with mice being monitored until they reach a moribund state.[8]
Subcutaneous Multiple Myeloma Xenograft Model (for Plinabulin)
-
Cell Implantation: Human multiple myeloma cells (e.g., MM.1S) are injected subcutaneously into the flank of SCID mice.[7] Typically, 5 x 10^6 cells in 100 µL of serum-free medium are used.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Administration: When tumors reach a palpable size (e.g., ~350-400 mm³), treatment is initiated. Plinabulin is administered intraperitoneally at a dose of 7.5 mg/kg, twice a week for a specified duration (e.g., 3 weeks).[7]
-
Endpoint: Endpoints include tumor growth inhibition and overall survival.[7]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: this compound's mechanism via Spindle Assembly Checkpoint activation.
Caption: Plinabulin-induced apoptosis through the JNK signaling pathway.
Caption: General experimental workflow for xenograft model studies.
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical xenograft models, particularly in challenging indications like glioblastoma. Its efficacy in models resistant to other MTAs underscores its potential as a valuable therapeutic agent. While direct comparative data is limited, the information presented in this guide suggests that this compound's distinct mechanism of action translates to potent anti-cancer effects. Further studies, including head-to-head comparisons in standardized xenograft models, will be crucial for fully elucidating its therapeutic potential relative to other MTAs.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. PCV chemotherapy for recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 9. Orthotopic GBM xenograft models [bio-protocol.org]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcutaneous xenograft tumor models [bio-protocol.org]
- 13. medcraveonline.com [medcraveonline.com]
- 14. pubcompare.ai [pubcompare.ai]
Avanbulin vs. Colchicine: A Comparative Analysis for Researchers
Avanbulin and colchicine, both potent inhibitors of tubulin polymerization, represent distinct therapeutic strategies stemming from a shared fundamental mechanism. While colchicine is an ancient anti-inflammatory drug with a well-established clinical profile in the treatment of gout and other inflammatory conditions, this compound is a novel synthetic agent primarily under investigation for its anti-cancer properties. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Both this compound and colchicine exert their primary effects by binding to β-tubulin at the colchicine-binding site, thereby inhibiting the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics interferes with essential cellular processes.
This compound's anti-cancer activity stems from its ability to induce mitotic arrest in rapidly dividing cancer cells. By destabilizing microtubules, this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis (programmed cell death).[3][4]
Colchicine's anti-inflammatory effects are more multifaceted. The disruption of microtubule formation in neutrophils, key cells in the inflammatory response, inhibits their migration to sites of inflammation.[5][6] Furthermore, colchicine interferes with the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory cascade, thereby reducing the production of pro-inflammatory cytokines like interleukin-1β (IL-1β).[7][8]
Quantitative Performance Data
The following table summarizes key quantitative data for this compound and colchicine, highlighting their differing potencies in biochemical assays.
| Parameter | This compound | Colchicine | Reference(s) |
| IC50 for Tubulin Polymerization | 1.4 µM | 2.68 µM - 10.6 µM | [4][9][10] |
| Kd for Tubulin Binding | 244 nM | 0.3 µM - 1.4 µM | [9][11] |
| Median IC50 (Tumor Cell Lines) | 13.8 nM (across 23 cell lines) | Not applicable (primarily anti-inflammatory) | [9] |
Experimental Protocols
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity as microtubules form.
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds (this compound or colchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm.
-
Half-area 96-well plates.
-
-
Procedure:
-
A reaction mixture is prepared on ice containing General Tubulin Buffer, GTP (final concentration 1 mM), and the test compound at various concentrations.
-
The reaction is initiated by the addition of purified tubulin to a final concentration of 3 mg/mL.
-
The 96-well plate is immediately transferred to the pre-warmed spectrophotometer (37°C).
-
The absorbance at 340 nm is measured every 30-60 seconds for a duration of 60-90 minutes.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.
-
The IC50 value, the concentration of the inhibitor that reduces the rate of polymerization by 50%, is calculated from a dose-response curve.[12]
-
Competitive Tubulin Binding Assay (Fluorescence-Based)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a fluorescently-labeled ligand that binds to the same site on tubulin.
-
Reagents and Materials:
-
Purified tubulin
-
Fluorescently-labeled colchicine or a fluorescent probe known to bind to the colchicine site.
-
Test compounds (this compound or colchicine)
-
Assay buffer
-
Fluorometer
-
-
Procedure:
-
Purified tubulin is incubated with the fluorescent probe in the assay buffer.
-
The test compound is added at increasing concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The fluorescence of the sample is measured. The displacement of the fluorescent probe by the test compound results in a decrease in fluorescence.
-
The dissociation constant (Kd) is determined by analyzing the competition binding curves.[13][14]
-
Signaling Pathways and Workflows
References
- 1. physiciansweekly.com [physiciansweekly.com]
- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side effects of colchicine - NHS [nhs.uk]
- 6. Adverse events during oral colchicine use: a systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Listhis compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of colchicine to purified microtubule protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
Comparative study of Avanbulin and vinblastine on microtubule destabilization
A comprehensive comparison of the microtubule-destabilizing properties of Avanbulin and Vinblastine, providing researchers with essential data and methodologies for informed drug development decisions.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer therapies. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. This guide provides a comparative analysis of two prominent microtubule-destabilizing agents: this compound (BAL27862), a novel clinical-stage compound, and Vinblastine, a classic Vinca alkaloid widely used in chemotherapy. We will objectively compare their mechanisms of action, binding affinities, and cellular effects, supported by experimental data and detailed protocols.
Mechanism of Action: Distinct Binding Sites on Tubulin
Both this compound and Vinblastine exert their anticancer effects by inhibiting tubulin polymerization, but they do so by binding to distinct sites on the α/β-tubulin heterodimer, the fundamental building block of microtubules.
-
This compound: This novel agent binds to the colchicine site on β-tubulin.[1][2][3] This interaction prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting microtubule assembly.[3] The activity of this compound and its prodrug, listhis compound, has been linked to the expression of end-binding protein 1 (EB1), a key regulator of microtubule dynamics.[2]
-
Vinblastine: As a member of the Vinca alkaloids, Vinblastine binds to a unique site known as the Vinca domain , located at the interface of two tubulin heterodimers.[4][5][6] By wedging into this interface, Vinblastine physically interferes with the longitudinal addition of new tubulin dimers, disrupting microtubule elongation.[4] At low nanomolar concentrations, Vinblastine potently suppresses microtubule dynamics without causing significant net depolymerization, while at higher micromolar concentrations, it leads to the disassembly of microtubules into protofilament spirals.[7][8][9]
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data for this compound and Vinblastine, providing a direct comparison of their binding affinities and inhibitory concentrations.
Table 1: Tubulin Binding and Polymerization Inhibition
| Parameter | This compound | Vinblastine | Reference(s) |
| Binding Site | Colchicine Site on β-tubulin | Vinca Domain at the dimer interface | [1][2][4][5] |
| Dissociation Constant (Kd) | 244 nM | - | [1][10] |
| Association Constant (Ka) | - | ~3-4 x 103 M-1 (to intact microtubules) | [7] |
| 3-5 x 105 M-1 (to tubulin dimers) | [11] | ||
| IC50 (Tubulin Assembly) | 1.4 µM | 32 µM | [1][4][10] |
Note: Binding constants (Kd and Ka) are inversely related. A lower Kd and a higher Ka indicate stronger binding affinity. The reported values were determined under different experimental conditions and should be compared with caution.
Table 2: Cellular Activity (Antiproliferative Effects)
| Cell Type / Condition | IC50 (this compound) | IC50 (Vinblastine) | Reference(s) |
| 23 Tumor Cell Lines (median, 96h) | 13.8 nM | Not Available | [1] |
| Diffuse Large B-cell Lymphoma (median, 72h) | ~11 nM | Not Available | [2][12] |
| HCT-116 Cells (cellular MT depolymerization) | Not Available | 4.83 ± 0.17 nM | [13] |
Signaling and Mechanistic Pathways
The primary pathway initiated by both drugs involves direct physical interaction with tubulin, which triggers a cascade of events culminating in apoptosis.
Caption: Mechanism of action for this compound and Vinblastine.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments based on established methods.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence.[14][15]
Principle: Microtubule formation scatters light, leading to an increase in absorbance at 340 nm. Alternatively, a fluorescent reporter like DAPI can be used, which preferentially binds to polymerized tubulin, causing an increase in fluorescence.[14][16]
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., from porcine brain) in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 2-4 mg/mL.[14][15]
-
Prepare stock solutions of this compound, Vinblastine, Paclitaxel (positive control for stabilization), and a vehicle control (e.g., DMSO) in G-PEM buffer.
-
-
Assay Setup:
-
Pre-warm a 96-well half-area plate and a spectrophotometer or fluorometer to 37°C.[17]
-
On ice, add test compounds at various concentrations to the wells.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Analysis:
-
Plot absorbance/fluorescence versus time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC₅₀ value by plotting the inhibition of polymerization against compound concentration.
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[19][20]
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product, which can be quantified spectrophotometrically.[20]
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or Vinblastine for a specified period (e.g., 72 or 96 hours). Include untreated and vehicle-only controls.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC₅₀ values using a non-linear regression curve fit.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI in stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the desired concentrations of this compound or Vinblastine for a set time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.[21]
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of a PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[22]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 20,000 events.
-
Analysis: Gate the cell population to exclude debris and aggregates. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the comparative analysis of microtubule-destabilizing agents.
Caption: Experimental workflow for comparing MTAs.
Conclusion
This compound and Vinblastine are both potent microtubule-destabilizing agents that induce mitotic arrest and apoptosis. However, they achieve this through distinct mechanisms. This compound binds to the colchicine site, whereas Vinblastine targets the Vinca domain. Cellular assays indicate that both compounds are active in the low nanomolar range, with this compound showing potent activity across numerous cancer cell lines.[1][2] The difference in their binding sites suggests that this compound may be effective in cancer models that have developed resistance to Vinca alkaloids or taxanes.[2] The provided data and protocols offer a solid foundation for researchers to further investigate these compounds and develop next-generation anticancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. pnas.org [pnas.org]
- 6. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound | Tubulin inhibitor | Probechem Biochemicals [probechem.com]
- 11. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.3. Tubulin Polymerization Assay [bio-protocol.org]
- 16. benthamopen.com [benthamopen.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Avanbulin: A Promising Strategy to Overcome Taxane Resistance in Cancer
Avanbulin (BAL27862), a novel microtubule-targeting agent, demonstrates significant potential in overcoming the challenge of taxane resistance in cancer therapy. By employing a distinct mechanism of action, this compound effectively circumvents the common resistance pathways that render traditional taxanes like paclitaxel and docetaxel ineffective. This guide provides a comprehensive comparison of this compound's performance against taxanes, supported by preclinical data, detailed experimental protocols, and visualizations of its mechanism of action.
Executive Summary
Taxane-based chemotherapies, while potent, are often limited by the development of drug resistance in cancer cells. This resistance can arise from various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (MDR1), alterations in the β-tubulin protein, and changes in apoptotic signaling pathways. This compound, a synthetic small molecule, distinguishes itself by binding to the colchicine site on tubulin, leading to microtubule destabilization. This is in stark contrast to taxanes, which bind to the taxane site and stabilize microtubules. This fundamental difference in its mechanism of action allows this compound to maintain its cytotoxic activity in cancer cells that have developed resistance to taxanes.
Preclinical studies have consistently shown that this compound retains its potency against a range of taxane-resistant cancer cell lines, including those with MDR1 overexpression, mutations in the β-tubulin gene, and overexpression of the TUBB3 isotype. This guide will delve into the experimental evidence supporting these claims, providing a clear comparison of this compound's efficacy relative to standard-of-care taxanes.
Performance Comparison: this compound vs. Taxanes
The efficacy of this compound in overcoming taxane resistance is best illustrated by comparing the half-maximal inhibitory concentrations (IC50) of this compound and conventional taxanes in both taxane-sensitive and taxane-resistant cancer cell lines.
| Cell Line | Resistance Mechanism | This compound (BAL27862) IC50 (nM) | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Fold Resistance (Taxane vs. This compound) |
| Ovarian Cancer | |||||
| 1A9 (parental) | - | ~10-20 | ~5 | ~3 | - |
| 1A9/PTX10 | Tubulin Mutation (Phe270->Val) | Retained Activity | >100 | >100 | >5-10 fold |
| 1A9/PTX22 | Tubulin Mutation (Ala364->Thr) | Retained Activity | >100 | >100 | >5-10 fold |
| 1A9/TxTP50 | TUBB3 Overexpression | Retained Activity | ~175 | - | ~35 fold (vs. parental) |
| OVCAR-3/TxTP5 | Multiple | ~3x increase from parental | ~8x increase from parental | - | Lower resistance development |
| Breast Cancer | |||||
| MCF-7 (parental) | - | ~10-15 | ~7.5 | - | - |
| MCF-7/TxTP50 | Reduced Tubulin Levels | Retained Sensitivity | ~67.5 | - | ~9 fold (vs. parental) |
| MDA-MB-231 (parental) | - | - | ~5-10 | ~2-5 | - |
| MDA-MB-231 PACR | Acquired Resistance | - | ~1700 | ~170 | ~170-340 fold |
| Prostate Cancer | |||||
| PC-3 (parental) | - | - | ~5 | - | - |
| PC-3-TxR | Acquired Resistance | - | ~56 | - | ~11 fold |
| DU145 (parental) | - | - | ~5 | - | - |
| DU145-TxR | Acquired Resistance | - | >100 | - | >20 fold |
Note: The IC50 values are compiled from multiple sources and are approximate. "Retained Activity/Sensitivity" indicates that this compound's IC50 remained in the low nanomolar range in resistant lines, similar to its activity in sensitive parental lines, while taxane IC50s increased significantly.
The data clearly indicates that while taxane-resistant cell lines show a significant increase in their IC50 values for paclitaxel and docetaxel, this compound's efficacy is largely unaffected. This is particularly evident in cell lines with well-defined resistance mechanisms such as MDR1 overexpression, tubulin mutations, and TUBB3 overexpression[1].
Mechanism of Action: How this compound Overcomes Taxane Resistance
This compound's unique ability to bypass taxane resistance mechanisms stems from its distinct interaction with the microtubule cytoskeleton.
Binding to the Colchicine Site
Taxanes bind to a specific pocket on the β-tubulin subunit, stabilizing the microtubule polymer and preventing its disassembly. This leads to mitotic arrest and apoptosis. However, mutations in this binding site or alterations in tubulin structure can reduce taxane binding and lead to resistance. This compound, on the other hand, binds to the colchicine site, a different pocket on the tubulin dimer[2]. By binding here, this compound inhibits the polymerization of tubulin into microtubules, leading to microtubule destabilization. This fundamental difference in binding site means that mutations affecting the taxane-binding site do not impact this compound's activity.
Caption: this compound and Taxanes target microtubules differently.
Overcoming MDR1-Mediated Efflux
One of the most common mechanisms of taxane resistance is the overexpression of the P-glycoprotein (MDR1) efflux pump, which actively removes taxanes from the cancer cell, reducing their intracellular concentration. Preclinical data indicates that this compound is not a significant substrate for the MDR1 pump. As a result, it can accumulate to cytotoxic levels even in cells that are highly resistant to taxanes due to MDR1 overexpression[1][3].
Activity in the Presence of Tubulin Alterations
Mutations in the β-tubulin gene, particularly in the region of the taxane-binding site, can prevent taxanes from effectively binding to and stabilizing microtubules. Similarly, the overexpression of certain β-tubulin isotypes, such as TUBB3, can alter microtubule dynamics and confer resistance. Because this compound binds to the distinct colchicine site, its activity is maintained in cells with these taxane-specific resistance mechanisms[1][4].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for this compound-induced apoptosis and a typical experimental workflow for assessing its efficacy in overcoming taxane resistance.
Caption: this compound's apoptotic signaling pathway.
Caption: Workflow for comparing drug efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cancer cells (both taxane-sensitive and -resistant) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, paclitaxel, or docetaxel for 72 hours.
-
MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO for MTT) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound or taxanes at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Immunofluorescence for Microtubule Visualization
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or taxanes.
-
Fixation and Permeabilization: Fix the cells with cold methanol or paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI) and visualize the microtubule network using a fluorescence microscope.
Conclusion
This compound presents a compelling new approach to treating taxane-resistant cancers. Its unique mechanism of action, centered on binding to the colchicine site of tubulin, allows it to effectively induce apoptosis in cancer cells that have developed resistance to traditional taxanes through various mechanisms. The preclinical data strongly supports its continued development as a valuable therapeutic option for patients with taxane-refractory tumors. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in a broader patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line 1A9PTX22 (CVCL_H621) [cellosaurus.org]
Independent Validation of Avanbulin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanbulin (BAL27862) and its water-soluble prodrug, Listhis compound (BAL101553), are novel microtubule-targeting agents that have demonstrated promising anti-tumor activity in a range of preclinical and clinical studies.[1][2][3] This guide provides an objective comparison of this compound's performance with other microtubule inhibitors, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of its mechanism of action to aid in the independent validation and further exploration of this compound.
Data Presentation: Quantitative Comparison of Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other microtubule-targeting agents across various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.
| Cell Line | Cancer Type | This compound (BAL27862) IC50 (nM) | Vincristine IC50 (nM) | Paclitaxel IC50 (nM) | Colchicine IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung | - | - | - | - | |
| H460 | Non-Small Cell Lung | - | - | - | - | |
| HeLa | Cervical Cancer | - | - | - | - | |
| Jurkat | T-cell Leukemia | 17 | - | - | - | [4] |
| SKOV3 | Ovarian Cancer | - | - | - | - | |
| SW480 | Colorectal Adenocarcinoma | - | - | - | - | [5] |
| DLBCL (Median of 26 lines) | Diffuse Large B-cell Lymphoma | 11 | - | - | - | [2] |
| ABC-DLBCL (Median) | Activated B-cell like DLBCL | 10 | - | - | - | [2] |
| GCB-DLBCL (Median) | Germinal Center B-cell like DLBCL | 12 | - | - | - | [2] |
Clinical Trial Data: Listhis compound in Glioblastoma
Listhis compound has been investigated in clinical trials for recurrent and newly diagnosed glioblastoma (GBM).
| Clinical Trial | Patient Population | Treatment | Key Outcomes | Reference |
| NCT02490800 (Phase 2a) | Recurrent Glioblastoma | Listhis compound (25 mg oral, once daily) | In 9 evaluable patients with measurable disease, 1 had a partial response and another had a 44% reduction in target lesion area. The study was closed as formal stage transition criteria were not met. | [6] |
| NCT03250299 (Phase 1) | Newly Diagnosed MGMT-unmethylated Glioblastoma | Listhis compound (dose escalation from 4 mg to 15 mg daily) + Standard Radiotherapy (60 Gy/30 fractions) | The combination was considered safe up to the highest dose of 15 mg daily. | [1] |
| NCT02895360 (Phase 2a) | Recurrent Glioblastoma | Listhis compound (48-hour IV infusion) | In the glioblastoma cohort, one patient showed a partial response with >90% reduction in glioblastoma area, and one patient had stable disease after eight treatment cycles. | [7] |
Comparison with Standard of Care (Temozolomide)
Direct comparative trials between Listhis compound and Temozolomide in a head-to-head setting are not yet published. The standard Stupp protocol for newly diagnosed GBM involves concurrent temozolomide and radiotherapy. In a study of elderly patients with GBM, the addition of temozolomide to radiotherapy resulted in a median overall survival of 9.3 months compared to 7.6 months with radiotherapy alone.[8] The clinical trial NCT03250299 evaluated Listhis compound with radiotherapy but without temozolomide.[1] Future clinical trials will be necessary to directly compare the efficacy of Listhis compound-based regimens with the current standard of care.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative activity of this compound. Specific cell seeding densities and incubation times may need to be optimized for different cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the logarithm of the drug concentration.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of tubulin.
-
Tubulin Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) on ice.
-
Reaction Setup: In a 96-well plate, add GTP to the tubulin solution to a final concentration of 1 mM. Add this compound at various concentrations or a vehicle control.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to visualize the polymerization kinetics. The IC50 for inhibition of tubulin assembly can be determined from dose-response curves. One study reported an IC50 of 1.4 μM for this compound in inhibiting tubulin assembly at 37°C.[9]
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at a desired concentration (e.g., a concentration around the IC50 value) for a specified time (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (or another tubulin isoform) diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing with PBS, incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Mandatory Visualization
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effect by disrupting microtubule dynamics, which leads to the activation of the Spindle Assembly Checkpoint (SAC), cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][2]
Caption: this compound's mechanism of action.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram illustrates the key steps in determining the IC50 value of this compound using an MTT assay.
Caption: Workflow for an MTT cell viability assay.
Logical Relationship: this compound's Activity in Resistant vs. Sensitive Cells
This diagram illustrates the differential activity of this compound in cancer cells that are either sensitive or resistant to other microtubule-targeting agents.
Caption: this compound's activity profile.
References
- 1. Listhis compound (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microtubule-targeted agent listhis compound (BAL101553) shows anti-tumor activity in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioblastoma Foundation® Acquires Drug Listhis compound - Glioblastoma Foundation [glioblastomafoundation.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Listhis compound in patients with recurrent glioblastoma: Phase 2a results and a consolidated analysis of response-predictive biomarkers. - ASCO [asco.org]
- 7. Safety and anti-tumor activity of listhis compound administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes | MDPI [mdpi.com]
- 9. The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Avanbulin for Laboratory Professionals
Avanbulin, a potent microtubule-destabilizing agent, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound and associated waste.
As a compound used in cancer research, this compound is classified as a potent pharmacologically active material.[1] Adherence to strict disposal protocols is crucial to mitigate risks of exposure and environmental contamination. All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, regional, and national regulations.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for laboratory personnel.
| Property | Value |
| Molecular Weight | 387.39 g/mol |
| CAS Number | 798577-91-0 |
| Solubility | In DMSO (≥ 5 mg/mL) |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month[3] |
| In Vitro IC50 (Tubulin Assembly) | 1.4 µM[3] |
| Apparent Kd | 244 nM[3] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Disposal of Unused or Expired this compound (Solid)
-
Do not dispose of solid this compound in regular laboratory trash.
-
Ensure the original container is securely sealed.
-
If the original container is compromised, place it inside a larger, leak-proof, and clearly labeled secondary container.
-
The container label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 798577-91-0
-
Approximate quantity
-
-
Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Disposal of this compound Solutions (e.g., in DMSO)
-
Do not dispose of this compound solutions down the drain.
-
Collect all waste solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
The waste container must be clearly labeled as "Hazardous Waste," indicating the presence of this compound and the solvent (e.g., "this compound in DMSO").
-
Keep the container sealed when not in use.
-
Store the waste container in a designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor for proper disposal.
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
All items that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes, but is not limited to:
-
Pipette tips
-
Gloves
-
Bench paper
-
Wipes
-
Empty vials
-
Culture plates
-
-
Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled "Hazardous Waste - this compound Contaminated Debris."
-
Once the container is full, seal the bag and the container.
-
Store in the designated hazardous waste accumulation area for collection by a licensed disposal service.
Spill Cleanup and Disposal
-
In case of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including a lab coat, safety goggles, and double gloves.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect all cleanup materials and place them in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, and dispose of the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper segregation, containment, storage, and disposal of this compound waste.
Signaling Pathway of this compound
This compound functions by inhibiting microtubule polymerization, which is crucial for cell division. The diagram below outlines its mechanism of action.
References
Personal protective equipment for handling Avanbulin
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. [1]
This guide provides essential safety and logistical information for handling Avanbulin (also known as BAL27862), a potent tubulin polymerization inhibitor.[1][2][3] Given that this compound is an antineoplastic agent, it should be handled as a hazardous drug.[4][5] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for various handling procedures, based on general guidelines for hazardous drugs.[4][6][7]
| Task | Required Personal Protective Equipment |
| Handling Vials and Preparing Stock Solutions | Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or goggles, and a face shield.[4][7] Work should be conducted in a certified biological safety cabinet (BSC) or a ventilated enclosure. |
| Administering to Cell Cultures | Double chemotherapy-rated gloves, disposable gown, and safety glasses. |
| Handling Waste | Double chemotherapy-rated gloves, disposable gown, and safety glasses. |
| Cleaning Spills | Two pairs of chemotherapy-rated gloves, a disposable gown, eye and face protection, and an N95 respirator.[6][7] A spill kit should be readily available. |
Key PPE Specifications:
-
Gloves: Must be powder-free and tested for use with chemotherapy drugs (ASTM D6978 rated).[6] Two pairs should be worn, with the inner glove tucked under the gown cuff and the outer glove covering the cuff.[4][7]
-
Gowns: Should be disposable, lint-free, made of a low-permeability fabric (e.g., polyethylene-coated polypropylene), and have a solid front with back closure.[5][6][7]
-
Eye and Face Protection: Safety glasses with side shields or goggles are the minimum requirement. A full-face shield should be worn when there is a risk of splashing.[6][7]
-
Respiratory Protection: An N95 or higher-rated respirator should be used when handling the powder form of this compound outside of a ventilated enclosure or when cleaning up spills.[6]
Experimental Protocols: Safe Handling and Preparation of this compound Solutions
2.1. Reconstitution of Lyophilized Powder
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and work will be performed within a certified Class II Biological Safety Cabinet (BSC).
-
Solvent Selection: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2]
-
Reconstitution:
-
Carefully remove the cap from the vial of this compound.
-
Using a sterile syringe and needle, slowly add the calculated volume of DMSO to the vial.
-
To aid dissolution, the solution can be gently heated or sonicated if precipitation occurs.[2]
-
-
Storage of Stock Solutions: Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]
2.2. Preparation of Working Solutions
-
Dilution: Thaw the stock solution and dilute it to the desired final concentration using the appropriate cell culture medium or vehicle for in vivo experiments.
-
Mixing: Gently mix the working solution by inversion or gentle vortexing. Avoid vigorous shaking to prevent aerosolization.
-
Use: It is recommended to prepare working solutions fresh for each experiment and use them on the same day.[2]
Operational and Disposal Plans
3.1. Spill Management
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Secure: Restrict access to the spill area.
-
Don PPE: Put on the appropriate spill response PPE, including an N95 respirator.[6]
-
Contain: Use a chemotherapy spill kit to absorb the spill. Work from the outer edge of the spill towards the center.
-
Clean: Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous chemotherapy waste.[8]
3.2. Waste Disposal
All materials that have come into contact with this compound are considered trace chemotherapy waste and must be disposed of according to institutional and local regulations.[8]
| Waste Type | Disposal Procedure |
| Unused this compound and Stock Solutions | Dispose of as bulk chemotherapy waste. This typically involves incineration at a licensed hazardous waste facility.[8][9] |
| Contaminated Labware (e.g., vials, pipette tips, tubes) | Dispose of in a designated chemotherapy sharps container.[8] |
| Contaminated PPE (e.g., gloves, gowns) | Place in a yellow chemotherapy waste bag or a designated, leak-proof container immediately after use.[8] |
| Liquid Waste from Cell Culture | Collect in a clearly labeled, leak-proof container. The container should be treated as hazardous chemical waste.[9] |
Visual Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. pogo.ca [pogo.ca]
- 5. dupont.com.sg [dupont.com.sg]
- 6. halyardhealth.com [halyardhealth.com]
- 7. aaha.org [aaha.org]
- 8. louisville.edu [louisville.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
